molecular formula C8H14N2O B1387665 1,4-Diazabicyclo[4.3.1]decan-2-one CAS No. 1000577-75-2

1,4-Diazabicyclo[4.3.1]decan-2-one

Cat. No.: B1387665
CAS No.: 1000577-75-2
M. Wt: 154.21 g/mol
InChI Key: HNPSMBCDYXUULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[4.3.1]decan-2-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diazabicyclo[4.3.1]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazabicyclo[4.3.1]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazabicyclo[4.3.1]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-4-7-2-1-3-10(8)6-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPSMBCDYXUULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659975
Record name 1,4-Diazabicyclo[4.3.1]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-75-2
Record name 1,4-Diazabicyclo[4.3.1]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diazabicyclo[4.3.1]decan-2-one: A Privileged Scaffold for FKBP Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazabicyclo[4.3.1]decan-2-one core is an emerging privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective ligands for the FK506-binding proteins (FKBPs). This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential therapeutic applications of this bicyclic aza-amide. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting FKBPs, which are implicated in a range of disorders including psychiatric, metabolic, and neurodegenerative diseases. This document synthesizes the available scientific literature and provides expert insights into the strategic value of this unique chemical entity.

Introduction: The Emergence of a Promising Scaffold

The FK506-binding proteins (FKBPs) are a family of immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity and are involved in a multitude of cellular processes, including protein folding, signal transduction, and transcriptional regulation. Their dysregulation has been linked to various pathologies, making them attractive targets for therapeutic intervention. Notably, FKBP51 has gained significant attention as a key regulator in stress-related disorders and a promising target for the treatment of depression, anxiety, and chronic pain.[1][2][3]

The development of small molecule inhibitors that can selectively target specific FKBPs has been a significant challenge due to the highly conserved nature of their active sites. The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold has emerged as a particularly interesting starting point for the design of such inhibitors. Its rigid, bicyclic structure is thought to pre-organize the key pharmacophoric elements in a conformation that is favorable for binding to the FKBP active site, potentially leading to enhanced potency and selectivity.[4][5] This guide will delve into the core properties of the parent scaffold, 1,4-Diazabicyclo[4.3.1]decan-2-one, providing a foundational understanding for its application in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is essential for its successful development into a drug candidate.

Core Structure and Chemical Identifiers
  • Chemical Name: 1,4-Diazabicyclo[4.3.1]decan-2-one

  • CAS Number: 1000577-75-2[6]

  • Molecular Formula: C₈H₁₄N₂O[6]

  • Molecular Weight: 154.21 g/mol [6]

Tabulated Physicochemical Data
PropertyValueSource
Molecular FormulaC₈H₁₄N₂O[6]
Molecular Weight154.21 g/mol [6]
Purity≥98% (Commercially available)[6]
AppearanceWhite to off-white solid (predicted)-
SolubilityPredicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.-
Storage ConditionsDry, sealed place; 2-8°C Refrigerator
Hazard IdentificationIrritant
IncompatibilitiesStrong oxidizing agents, strong acids, and strong bases.-

Synthesis and Characterization

Proposed Synthetic Protocol

The following proposed synthesis is based on the reported synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane and general methodologies for the formation of bicyclic amides.[7][8]

Scheme 1: Proposed Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Lactamization Cycloheptenone Cycloheptenone Intermediate_A 3-(Piperazin-1-yl)cycloheptan-1-one Cycloheptenone->Intermediate_A Piperazine, Toluene, Reflux Intermediate_B Ethyl 2-(4-(3-oxocycloheptyl)piperazin-1-yl)acetate Intermediate_A->Intermediate_B 1. Ethyl bromoacetate 2. NaBH(OAc)3 Target 1,4-Diazabicyclo[4.3.1]decan-2-one Intermediate_B->Target Heat, High Dilution caption Proposed synthetic workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one.

Caption: Proposed synthetic workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one.

Step-by-Step Methodology:

  • Step 1: Michael Addition. To a solution of cycloheptenone in a suitable solvent such as toluene, add an equimolar amount of piperazine. The reaction mixture is heated to reflux for several hours to facilitate the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield 3-(piperazin-1-yl)cycloheptan-1-one.

  • Step 2: Reductive Amination. The crude product from Step 1 is dissolved in a chlorinated solvent like dichloromethane. To this solution, ethyl bromoacetate is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give ethyl 2-(4-(3-oxocycloheptyl)piperazin-1-yl)acetate.

  • Step 3: Lactamization. The ester from Step 2 is subjected to thermal cyclization under high dilution conditions to favor the intramolecular reaction. The compound is heated in a high-boiling point solvent like xylene or toluene, leading to the formation of the lactam ring and yielding the final product, 1,4-Diazabicyclo[4.3.1]decan-2-one. Purification can be achieved through column chromatography on silica gel.

Predicted Spectral Data

While experimental spectra are not publicly available, the following are predicted key characteristics based on the structure and data from analogous compounds.[9][10][11]

3.2.1. ¹H NMR Spectroscopy (Predicted)

  • A complex multiplet pattern is expected in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons of the cycloheptane and piperazine rings.

  • Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.

  • The bridgehead protons are likely to appear as distinct multiplets.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

  • The carbonyl carbon of the lactam is expected to resonate in the range of δ 170-175 ppm.

  • Multiple signals in the aliphatic region (δ 20-60 ppm) will correspond to the carbons of the bicyclic system.

  • Carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other aliphatic carbons.

3.2.3. IR Spectroscopy (Predicted)

  • A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹.

  • C-H stretching vibrations from the aliphatic CH₂ groups will be observed in the region of 2850-3000 cm⁻¹.

  • An N-H stretching band may be observed around 3200-3400 cm⁻¹ if the secondary amine is not fully substituted in a derivative.

3.2.4. Mass Spectrometry (Predicted)

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154.

  • Fragmentation patterns will likely involve the cleavage of the bicyclic ring system, leading to characteristic fragment ions.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold lies in its potential as a potent and selective inhibitor of FKBP immunophilins, particularly FKBP51.

Mechanism of Action: Targeting FKBP51

FKBP51 is a co-chaperone of the heat shock protein 90 (Hsp90) and plays a critical role in the negative feedback loop of the glucocorticoid receptor (GR). Elevated levels of FKBP51 have been associated with increased risk for stress-related psychiatric disorders. Inhibition of FKBP51 is therefore a promising therapeutic strategy to restore normal GR signaling and alleviate symptoms of depression and anxiety.[1][2][3]

Figure 2: Simplified FKBP51 Signaling Pathway

G cluster_0 Cellular Stress cluster_1 HPA Axis Activation cluster_2 Intracellular Signaling cluster_3 Nuclear Translocation & Gene Transcription Stress Stress Cortisol Cortisol Stress->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Hsp90 Hsp90 GR->Hsp90 Nucleus Nucleus GR->Nucleus Upon Cortisol Binding (FKBP51 dissociates, FKBP52 associates) FKBP51 FKBP51 Hsp90->FKBP51 High Affinity (Inactive GR complex) FKBP52 FKBP52 Hsp90->FKBP52 Lower Affinity (Active GR complex) Gene_Repression Repression of Pro-inflammatory Genes Nucleus->Gene_Repression FKBP5_Gene FKBP5 Gene (Negative Feedback) Nucleus->FKBP5_Gene FKBP5_Gene->FKBP51 Increased Expression Inhibitor 1,4-Diazabicyclo[4.3.1]decan-2-one (and derivatives) Inhibitor->FKBP51 Inhibition caption Simplified FKBP51 signaling pathway and the point of intervention.

Caption: Simplified FKBP51 signaling pathway and the point of intervention.

Experimental Protocol: FKBP Inhibition Assay

The following is a generalized protocol for a fluorescence polarization (FP)-based competition assay to determine the inhibitory potency of compounds against FKBP12, which can be adapted for other FKBPs like FKBP51.

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP ligand (e.g., FK506-FITC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)

  • Test compound (1,4-Diazabicyclo[4.3.1]decan-2-one or its derivatives) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled ligand (at a final concentration typically around its Kd for FKBP12), and the test compound at various concentrations.

  • Initiation of Reaction: Add the FKBP12 protein to each well to initiate the binding reaction. The final concentration of FKBP12 should be chosen to give a significant FP signal with the fluorescent ligand.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding of the fluorescent ligand) is calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

1,4-Diazabicyclo[4.3.1]decan-2-one represents a highly promising and strategically valuable scaffold for the development of novel therapeutics targeting the FKBP family of immunophilins. Its rigid bicyclic structure provides a solid foundation for the design of potent and selective inhibitors, particularly for FKBP51, a key player in stress-related and neurological disorders.

While the publicly available experimental data on the parent compound is limited, this technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics. The outlined biological assay protocol offers a clear path for evaluating the inhibitory activity of this scaffold and its derivatives.

Future research efforts should focus on the following:

  • Development and validation of a robust synthetic route to 1,4-Diazabicyclo[4.3.1]decan-2-one to enable its wider availability for research.

  • Comprehensive characterization of the compound using modern analytical techniques to confirm its structure and purity.

  • Systematic biological evaluation of the parent scaffold and a library of its derivatives against a panel of FKBP isoforms to determine its potency and selectivity profile.

  • Structure-activity relationship (SAR) studies to guide the optimization of this scaffold into clinical candidates with improved drug-like properties.

The exploration of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold holds significant promise for the discovery of next-generation therapeutics for a range of challenging diseases.

References

  • WO2015110271A1 - Diazabicyclo[4.3.
  • Paliulis, O., Peters, D., Holzer, W., & Sackus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Pharmaffiliates. (n.d.). 1,4-Diazabicyclo[4.3.1]decan-2-one. Retrieved from [Link]

  • WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.
  • Gaali, B., Kirschner, A., Cuboni, S., Hartmann, J., Kozany, C., Balsevich, G., ... & Hausch, F. (2015). Selective inhibitors of the FK506-binding protein 51 by structure-based drug design.
  • Hausch, F., & Kozany, C. (2018). FKBP Ligands—Where We Are and Where to Go?. Frontiers in pharmacology, 9, 1425. (URL: [Link])

  • Sikandar, S., et al. (2023). Analgesia through FKBP51 inhibition at disease onset confers lasting relief from sensory and emotional chronic pain symptoms. bioRxiv. (URL: [Link])

  • Géranton, S. M. (2019). The stress regulator FKBP51: a novel and promising druggable target for the treatment of persistent pain states across sexes. Journal of Neuroscience Research, 97(11), 1369-1383.
  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 8,10-diazabicyclo[4.3.1]decanes. Retrieved from [Link]

  • RCSB PDB. (2014). 4W9P: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-[(1S)-1,2-dihydroxyethyl]-3-[2-(3,4-dimethoxyphenoxy)ethyl]-3,10-diazabicyclo[4.3.1]decan. (URL: [Link])

  • PubChem. (n.d.). Bicyclo[4.3.1]decan-10-one. Retrieved from [Link]

  • Trost, B. M., et al. (2021). Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chemical Science, 12(3), 1013-1022.
  • NIST. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene. Retrieved from [Link]

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061-2065. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of 1,4-Diazabicyclo[4.3.1]decan-2-one: A Technical Guide to a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and unexplored pharmacological potential is a cornerstone of modern drug discovery. The 1,4-diazabicyclo[4.3.1]decan-2-one core represents one such scaffold – a structurally intriguing yet largely uninvestigated molecule. While its isomers, particularly the 3,10-diazabicyclo[4.3.1]decan-2-one system, have emerged as privileged motifs for targeting challenging protein-protein interactions, the 1,4-isomer remains a virtual unknown in the scientific literature. This technical guide serves as a foundational document to catalyze research into this promising area. We will dissect the therapeutic rationale for its investigation, propose a detailed, plausible synthetic route to the core structure, and outline a comprehensive strategy for its derivatization and biological screening. This guide is designed to be a practical roadmap for medicinal chemists and pharmacologists seeking to explore new chemical space and develop next-generation therapeutics.

Introduction: The Case for a Forgotten Isomer

The bicyclic lactam motif is a well-established pharmacophore, present in a wide array of biologically active molecules. The rigid, defined geometry of these systems offers a powerful tool for probing the intricate topographies of protein binding sites. The diazabicyclo[4.3.1]decane framework, in particular, has recently garnered significant attention. Derivatives of the 3,10-isomer have been identified as potent and selective inhibitors of the FK506-binding proteins (FKBPs), especially FKBP51, a key regulator in stress-related disorders.[1][2] These findings underscore the potential of this bicyclic system to modulate complex biological pathways.

Despite this, a conspicuous knowledge gap exists for the 1,4-Diazabicyclo[4.3.1]decan-2-one isomer (CAS 1000577-75-2). A thorough review of the scientific literature reveals a dearth of publications detailing its synthesis or biological activity. This guide posits that this oversight represents a significant opportunity. The unique spatial arrangement of the nitrogen atoms and the lactam carbonyl in the 1,4-isomer could confer a completely distinct pharmacological profile compared to its more studied relatives, potentially leading to novel intellectual property and first-in-class therapeutics.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
CAS Number1000577-75-2[Various Chemical Suppliers]
Molecular FormulaC₈H₁₄N₂O[Various Chemical Suppliers]
Molecular Weight154.21 g/mol [Various Chemical Suppliers]
Hazard StatementIrritant[Safety Data Sheet]

A Proposed Synthetic Pathway to the Core Scaffold

The primary hurdle to investigating the potential of 1,4-Diazabicyclo[4.3.1]decan-2-one is the absence of a published synthetic route. Drawing upon established principles of heterocyclic chemistry, we propose a plausible and robust pathway to the core scaffold, designed to be amenable to future derivatization. The key strategic bond formations are the construction of the seven-membered 1,4-diazepan-2-one ring and the subsequent annulation of the six-membered piperidine ring.

A potential retrosynthetic analysis suggests a key intramolecular cyclization to form the bicyclic system. One plausible forward synthesis could begin with the formation of a suitably substituted piperidine precursor, followed by the construction of the azepane ring. An alternative, and perhaps more flexible approach for future derivatization, involves an intramolecular Mannich reaction or a similar cyclization to form the bridgehead nitrogen and the second ring. The synthesis of medium-ring lactams can be challenging, but strategies such as ring-closing metathesis (RCM) or intramolecular nucleophilic substitution are viable options.[3][4][5][6][7][8]

Below is a detailed, step-by-step protocol for a proposed synthesis, leveraging an intramolecular Mannich-type reaction, which is a powerful tool for constructing nitrogen-containing heterocyclic systems.[9][10][11][12][13]

G cluster_0 Proposed Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one A 1. N-alkylation of a protected piperidone B 2. Formation of an enamine or enolate A->B Base C 3. Michael addition to an acrylate derivative B->C Methyl acrylate D 4. Reductive amination and lactam formation C->D 1. Reduction 2. Amidation E 5. Deprotection and intramolecular Mannich reaction D->E Acid, Heat F 1,4-Diazabicyclo[4.3.1]decan-2-one E->F Cyclization

Caption: Proposed synthetic workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of methyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl acrylate (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the desired Michael adduct.

Step 2: Synthesis of 3-(1-benzyl-4-aminopiperidin-3-yl)propan-1-ol

  • To a solution of the keto-ester from Step 1 in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the reaction mixture and then add a solution of lithium aluminum hydride (3.0 eq) in THF at 0 °C.

  • Stir for 4 hours at room temperature, then quench sequentially with water, 15% NaOH, and water.

  • Filter the resulting solids and concentrate the filtrate. Purify by column chromatography.

Step 3: Synthesis of 4-(3-hydroxypropyl)-1-benzyl-1,4-diazepan-5-one

  • To a solution of the amino alcohol from Step 2 in dichloromethane, add triethylamine (2.5 eq) and chloroacetyl chloride (1.1 eq) at 0 °C.

  • Stir for 2 hours, then wash with water and brine.

  • Concentrate the crude chloroacetamide and dissolve in DMF. Add sodium hydride (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 12 hours to effect intramolecular cyclization.

  • Quench with water, extract with ethyl acetate, and purify by column chromatography.

Step 4: Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one

  • To a solution of the alcohol from Step 3 in dichloromethane, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours to obtain the corresponding aldehyde.

  • Remove the benzyl protecting group by catalytic hydrogenation (H₂, Pd/C) in methanol.

  • Dissolve the resulting amino-aldehyde in a suitable solvent (e.g., toluene) with a catalytic amount of a Brønsted or Lewis acid (e.g., TFA or Sc(OTf)₃).

  • Heat the reaction under Dean-Stark conditions to drive the intramolecular cyclization.

  • Purify the final product, 1,4-Diazabicyclo[4.3.1]decan-2-one, by column chromatography or crystallization.

Potential Research Areas and Therapeutic Targets

The true value of the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold will be unlocked through a systematic exploration of its biological activity. Based on the precedent set by its 3,10-isomer, several high-value research avenues can be proposed.

FK506-Binding Proteins (FKBPs) Inhibition

The most logical starting point for biological investigation is the FKBP family of immunophilins. The 3,10-diazabicyclo[4.3.1]decan-2-one scaffold has been described as a "privileged motif" for these proteins, with derivatives showing high affinity and selectivity for FKBP51 and FKBP52.[1][2][14] These proteins are implicated in a range of pathologies, including:

  • Psychiatric Disorders: FKBP51 is a key regulator of the glucocorticoid receptor and has been genetically linked to an increased risk for stress-related disorders such as major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).

  • Metabolic Diseases: Inhibition of FKBP51 has shown potential in the treatment of obesity and type 2 diabetes.

  • Pain and Neurological Disorders: FKBPs are also being explored as targets for chronic pain and neurodegenerative diseases.[1]

The unique geometry of the 1,4-isomer may allow for novel interactions with the FKBP binding pocket, potentially leading to improved affinity, selectivity, or pharmacokinetic properties.

Other Potential Target Classes

Beyond FKBPs, the rigid, nitrogen-containing structure of the scaffold suggests potential activity against other target classes, including:

  • G-Protein Coupled Receptors (GPCRs): The scaffold could serve as a novel template for ligands targeting aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors).

  • Ion Channels: Bicyclic amines have been shown to modulate the activity of various ion channels, presenting an opportunity in areas such as cardiology and neurology.

  • Enzyme Inhibition: The lactam functionality and the basic nitrogen atoms could interact with the active sites of various enzymes, such as proteases or kinases.

Proposed Derivatization and Screening Strategy

A systematic structure-activity relationship (SAR) study is crucial to explore the full potential of the 1,4-Diazabicyclo[4.3.1]decan-2-one core. The proposed synthetic route allows for derivatization at several key positions.

G cluster_0 Derivatization and Screening Workflow A Core Scaffold Synthesis B Library Synthesis (R1, R2, R3) A->B Parallel Synthesis C Primary Screening (e.g., FKBP Binding Assay) B->C High-Throughput Screening D Hit Confirmation and IC50 Determination C->D Dose-Response E Secondary Assays (e.g., Cellular Thermal Shift, Target Engagement) D->E Mechanism of Action F Lead Optimization (ADME/Tox) E->F Drug-like Properties

Caption: A workflow for the derivatization and biological evaluation of the novel scaffold.

Key Derivatization Points:
  • N1-Position: The secondary amine at the 1-position is a prime handle for introducing a wide range of substituents via reductive amination, acylation, or alkylation. This allows for the exploration of interactions with different sub-pockets of a target binding site.

  • N4-Position: The tertiary amine at the 4-position can be modified by varying the protecting group used during the synthesis, or potentially through late-stage functionalization.

  • Piperidine Ring: Introduction of substituents on the piperidine ring during the initial steps of the synthesis would allow for the exploration of steric and electronic effects on binding affinity and selectivity.

Screening Cascade:

A tiered screening approach will efficiently identify promising compounds.

Tier 1: Primary Screening

  • Target: FKBP51 and FKBP52.

  • Assay: A high-throughput binding assay, such as a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This will rapidly identify compounds that bind to the target proteins.

Tier 2: Hit Confirmation and Potency

  • Objective: Confirm the activity of hits from the primary screen and determine their potency.

  • Assay: Generate full dose-response curves to determine the IC₅₀ values for confirmed hits against FKBPs.

Tier 3: Selectivity and Mechanism of Action

  • Objective: Assess the selectivity of potent compounds and confirm target engagement in a cellular context.

  • Assays:

    • Selectivity Panel: Screen against other FKBP isoforms (e.g., FKBP12) and a panel of other relevant off-targets.

    • Cellular Thermal Shift Assay (CETSA): Confirm that the compound binds to the target protein in intact cells.

    • Functional Assays: Depending on the target, utilize appropriate cell-based assays to measure the functional consequences of target inhibition (e.g., glucocorticoid receptor activity for FKBP51).

Tier 4: Lead Optimization

  • Objective: Improve the drug-like properties of lead compounds.

  • Assays: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to assess properties such as metabolic stability, cell permeability, and cytotoxicity.

Future Perspectives and Conclusion

The 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold represents a compelling, yet unexplored, opportunity in medicinal chemistry. The lack of existing research is not a deterrent but rather an invitation to innovate and claim new scientific territory. The structural relationship to the highly successful 3,10-isomer provides a strong rationale for its investigation as a potential source of novel FKBP inhibitors. Furthermore, its unique three-dimensional structure may unlock entirely new pharmacological profiles.

This technical guide has provided a foundational roadmap for initiating research into this novel scaffold. We have outlined a plausible and detailed synthetic route, identified high-priority biological targets, and proposed a comprehensive derivatization and screening strategy. It is our hope that this document will serve as a catalyst for the scientific community to explore the potential of 1,4-Diazabicyclo[4.3.1]decan-2-one and ultimately translate this intriguing molecule into the therapeutics of the future.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 2025. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 2011. [Link]

  • WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2025. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 2022. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 2022. [Link]

  • Synthesis, Characterization and Application of Mannich Base. International Journal of ChemTech Research, 2017. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Synthesis of Bicyclic Lactams via Ring Closing Olefin Metathesis and Intramolecular Heck Reaction. Synlett, 2000. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 2022. [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Nature Communications, 2022. [Link]

  • Synthesis of Bicyclic Lactams via Ring Closing Olefin Metathesis and Intramolecular Heck Reaction. Synlett, 2000. [Link]

  • (PDF) Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. ResearchGate, 2022. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • (PDF) Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate, 2011. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 2022. [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online, 2018. [Link]

  • Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Organic Letters, 2019. [Link]

  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. The Journal of Organic Chemistry, 2002. [Link]

  • WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. Journal of Combinatorial Chemistry, 2008. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • 12.08 The Mannich Reaction. YouTube, 2019. [Link]

  • Tandem ireland-claisen rearrangement ring-closing alkene metathesis in the construction of bicyclic beta-lactam carboxylic esters. The Journal of Organic Chemistry, 2000. [Link]

  • Pictet-Spengler Reaction Mechanism | Organic Chemistry. YouTube, 2020. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • 4TX0: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-(2-methoxyethoxy)-3-(2-methoxyethyl)-3,10-diazabicyclo[4.3.1]decan-2-one. RCSB PDB. [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Arkivoc, 2013. [Link]

Sources

An In-depth Technical Guide to 1,4-Diazabicyclo[4.3.1]decan-2-one: A Privileged Scaffold for FKBP51 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,4-Diazabicyclo[4.3.1]decan-2-one (molecular formula C₈H₁₄N₂O), a bicyclic lactam of significant interest in medicinal chemistry. We will delve into its structural characteristics, a proposed synthetic pathway, theoretical spectroscopic analysis, and its critical role as a core scaffold for the development of potent and selective inhibitors of the FK506-binding protein 51 (FKBP51), a key target in neurodegenerative and psychiatric disorders.

Introduction: The Emergence of a Conformationally-Restricted Scaffold

The 1,4-diazabicyclo[4.3.1]decane framework represents a class of conformationally restricted diamines that have garnered considerable attention in drug discovery.[1][2] This rigid structure pre-organizes the nitrogen atoms in a defined spatial orientation, which is highly advantageous for designing ligands with high affinity and selectivity for specific biological targets. The incorporation of a lactam functionality at the 2-position, as seen in 1,4-diazabicyclo[4.3.1]decan-2-one, introduces a key hydrogen bond accepting feature while maintaining the rigid bicyclic core.

This particular scaffold has proven to be a "privileged motif" for targeting FK506-binding proteins (FKBPs), a family of immunophilins involved in protein folding and cellular signaling.[3] Of particular importance is FKBP51, a co-chaperone that negatively regulates the glucocorticoid receptor and has been implicated in the pathophysiology of stress-related disorders, chronic pain, and obesity.[4] The unique three-dimensional structure of the diazabicyclo[4.3.1]decan-2-one core allows for optimal interactions within the FKBP51 active site, leading to potent and selective inhibition.[1][5]

Table 1: Physicochemical Properties of 1,4-Diazabicyclo[4.3.1]decan-2-one

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[6]
Molecular Weight 154.21 g/mol [6]
CAS Number 1000577-75-2[6]
MDL Number MFCD18325182[6]
Hazard Statement Irritant[6]

Proposed Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one

The proposed synthesis commences from pimelic acid (heptanedioic acid) and proceeds through a series of steps to construct the bicyclic lactam core. The key strategic element is the formation of a cyclic diamine precursor, followed by an intramolecular cyclization to yield the target lactam.

G Pimelic_Acid Pimelic Acid Dibromoheptanedioate Dimethyl 2,6-dibromoheptanedioate Pimelic_Acid->Dibromoheptanedioate 1. SOCl₂, MeOH 2. NBS, AIBN Azepane_diester Dimethyl 1-benzylazepane-2,6-dicarboxylate Dibromoheptanedioate->Azepane_diester Benzylamine Diamino_acid 1-Benzylazepane-2,6-diamine Azepane_diester->Diamino_acid 1. Curtius Rearrangement 2. Hydrolysis Lactam 1,4-Diazabicyclo[4.3.1]decan-2-one Diamino_acid->Lactam Intramolecular Lactamization

Caption: Proposed synthetic workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of Dimethyl 2,6-dibromoheptanedioate

  • Esterification: To a solution of pimelic acid (1 equivalent) in methanol, add thionyl chloride (2.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield dimethyl pimelate.

  • Dibromination: Dissolve the dimethyl pimelate in a suitable solvent (e.g., carbon tetrachloride) and add N-bromosuccinimide (NBS, 2.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents). Reflux the mixture under inert atmosphere with irradiation from a sunlamp for 8-12 hours, or until TLC analysis indicates consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography to afford dimethyl 2,6-dibromoheptanedioate.

Causality: The initial esterification protects the carboxylic acids and provides a suitable substrate for the subsequent radical bromination. The Hell-Volhard-Zelinsky reaction conditions are chosen for the selective bromination at the alpha-positions to the carbonyl groups.

Step 2: Synthesis of Dimethyl 1-benzylazepane-2,6-dicarboxylate

  • Dissolve dimethyl 2,6-dibromoheptanedioate (1 equivalent) in an aprotic polar solvent such as acetonitrile.

  • Add benzylamine (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate (3 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield dimethyl 1-benzylazepane-2,6-dicarboxylate.

Causality: The dibromide undergoes a double nucleophilic substitution with benzylamine to form the seven-membered azepane ring. The benzyl group serves as a protecting group for the nitrogen and can be removed later if necessary.

Step 3: Synthesis of 1-Benzylazepane-2,6-diamine

  • Amidation: Treat dimethyl 1-benzylazepane-2,6-dicarboxylate with aqueous ammonia to form the corresponding diamide.

  • Hofmann or Curtius Rearrangement: Subject the diamide to a Hofmann rearrangement (using bromine and sodium hydroxide) or convert the dicarboxylic acid (obtained by hydrolysis of the diester) to the diacyl azide and perform a Curtius rearrangement, followed by hydrolysis of the resulting isocyanates to yield 1-benzylazepane-2,6-diamine.

Causality: The Curtius or Hofmann rearrangement is a reliable method for the conversion of carboxylic acid derivatives to primary amines with the loss of one carbon atom, providing the necessary diamine functionality for the subsequent cyclization.

Step 4: Intramolecular Lactamization to form 1,4-Diazabicyclo[4.3.1]decan-2-one

  • This step would likely involve the conversion of one of the amino groups into a suitable leaving group after protection of the other, followed by intramolecular cyclization. A more direct approach could be the partial hydrolysis of the diester from Step 2 to a monoester-monoacid, conversion of the acid to an activated species (e.g., acyl chloride or mixed anhydride), followed by reaction with a diamine precursor.

  • A plausible alternative, building on the synthesis of the 8,10-isomer, involves the intramolecular cyclization of a diamino ester.[8] The diamino acid from the previous step would be esterified, and then heated in a high-boiling point solvent to promote intramolecular lactamization.

Causality: The formation of the thermodynamically stable six-membered lactam ring is the driving force for this intramolecular cyclization. The choice of reaction conditions would be critical to favor the desired cyclization over intermolecular polymerization.

Structural Elucidation: A Theoretical Spectroscopic Analysis

As experimental spectra for 1,4-Diazabicyclo[4.3.1]decan-2-one are not publicly available, this section provides a theoretical interpretation of the expected spectroscopic data based on its known structure and comparison with related compounds.[9][10]

Table 2: Predicted Spectroscopic Data for 1,4-Diazabicyclo[4.3.1]decan-2-one

TechniqueExpected Key Features
¹H NMR - Multiple signals in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the bicyclic system. - A downfield signal for the proton on the nitrogen of the lactam (if not exchanged with D₂O). - Complex splitting patterns due to the rigid bicyclic structure and diastereotopic protons.
¹³C NMR - A downfield signal around 170-175 ppm for the carbonyl carbon of the lactam. - Several signals in the range of 20-60 ppm for the sp³ hybridized carbons of the bicyclic framework.[11]
FTIR - A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the lactam. - N-H stretching vibration around 3200-3400 cm⁻¹ (may be broad). - C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 154. - Fragmentation patterns corresponding to the loss of CO, and cleavage of the bicyclic ring system.

Mechanism of Action: Inhibition of FKBP51

The therapeutic potential of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold lies in its ability to potently and selectively inhibit FKBP51. X-ray crystallography studies of derivatives of this scaffold in complex with FKBP51 have revealed the key molecular interactions responsible for this inhibition.[3][12][13]

The rigid bicyclic structure orients the substituents in a conformation that is highly complementary to the FKBP51 active site. The lactam carbonyl group acts as a crucial hydrogen bond acceptor, mimicking the role of the carbonyl group in the natural substrate.[5] The sulfonamide nitrogen of derivatized versions of this scaffold can form an unusual hydrogen bond with Tyr113, contributing to the high affinity.[1]

G cluster_0 FKBP51 Active Site cluster_1 Ligand Ile87 Ile87 Tyr113 Tyr113 Phe67 Phe67 Ligand_Core Diazabicyclo[4.3.1]decan-2-one Core Lactam_CO Lactam C=O Sulfonamide_N Sulfonamide N (in derivatives) Substituent_R R-group Lactam_CO->Ile87 H-bond Sulfonamide_N->Tyr113 H-bond Substituent_R->Phe67 van der Waals

Caption: Key interactions of a diazabicyclo[4.3.1]decan-2-one derivative with the FKBP51 active site.

The selectivity of these inhibitors for FKBP51 over the closely related FKBP52 is a critical aspect of their therapeutic potential. This selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the active site, such as the conformation of Phe67.[4]

Applications in Drug Development

Derivatives of 1,4-diazabicyclo[4.3.1]decan-2-one are being actively investigated for the treatment of a range of conditions, including:

  • Psychiatric Disorders: By inhibiting FKBP51, these compounds can modulate the stress response system, offering potential treatments for depression, anxiety, and post-traumatic stress disorder (PTSD).[4]

  • Neurodegenerative Diseases: The role of FKBPs in protein misfolding and aggregation suggests that inhibitors based on this scaffold could be beneficial in conditions such as Alzheimer's and Parkinson's diseases.

  • Chronic Pain: FKBP51 has been identified as a key regulator of pain signaling pathways, making its inhibitors promising candidates for the development of novel analgesics.

  • Metabolic Disorders: Emerging evidence links FKBP51 to the regulation of glucose metabolism and insulin sensitivity, suggesting a potential role for its inhibitors in the treatment of type 2 diabetes and obesity.[4]

The development of potent and selective FKBP51 inhibitors based on the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold is a vibrant area of research. The unique conformational constraints and favorable interactions of this core structure make it an exceptionally valuable starting point for the design of next-generation therapeutics targeting FKBP51-related pathologies.

Conclusion

1,4-Diazabicyclo[4.3.1]decan-2-one is a structurally compelling and medicinally relevant molecule. Its rigid bicyclic framework provides a pre-organized scaffold for high-affinity binding to FKBP51, a crucial target in a multitude of diseases. While a definitive, published synthesis of the parent compound remains to be reported, plausible synthetic routes can be devised based on established chemical principles. The true value of this core lies in its demonstrated success as a template for the design of potent and selective FKBP51 inhibitors, paving the way for novel therapeutic interventions in psychiatry, neurology, and metabolic disease. Further exploration of the chemistry and biology of this remarkable scaffold is certain to yield new and important discoveries in the field of drug development.

References

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Gaali, S., et al. (2015). Diazabicyclo[4.3.
  • Bartolucci, C., et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Bioorganic & Medicinal Chemistry, 6, 1167-1174.
  • Ivachtchenko, A. V., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(11), 6945-6991.
  • Baghernejad, B. (2014). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 5(4), 589-601.
  • Voll, A. M., et al. (2021). Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chemical Science, 12(44), 14758-14765.
  • Gaali, S., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.
  • NIST. (n.d.). 1,4-Diazabicyclo[2.2.2]octane, compd. with bh3. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic Letters, 16(20), 5254-5257.
  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Kaunas University of Technology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,4-Diazabicyclo[4.3.1]decan-2-one. Retrieved from [Link]

  • Gaali, S., et al. (2018). FKBP Ligands—Where We Are and Where to Go?. Frontiers in Pharmacology, 9, 1436.
  • Deani, M., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 17(23), 2425-2457.
  • Dizman, B., Elasri, M. O., & Mathias, L. J. (2004). Synthesis and antimicrobial activities of new water-soluble bis-quaternary ammonium methacrylate polymers. Journal of Applied Polymer Science, 94(2), 635-642.
  • Reddy, D. S., et al. (2007). Bicyclization involving pseudo-intramolecular imination with diamines.
  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140.
  • Zhang, Y., & Luesch, H. (2010). Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Organic Letters, 12(18), 4124-4127.
  • Jamison, C. R., et al. (2021). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
  • Kolos, J. M., et al. (2021). The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-(benzo[d]thiazol-6-ylsulfonyl)-5-(methoxymethyl)-3-(pyridin-2-ylethyl)-3,10-diazabicyclo[4.3.1]decan-2-one. Protein Data Bank Japan. Retrieved from [Link]

  • de la Torre, A. F., et al. (2019).
  • Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849-1851.
  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

  • Donaldson, W. A., & Shang, L. (2009). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Tetrahedron, 65(33), 6619-6624.

Sources

Methodological & Application

The Privileged Scaffold: Application Notes and Protocols for 1,4-Diazabicyclo[4.3.1]decan-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Complex Diseases

In the landscape of medicinal chemistry, certain molecular architectures consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The rigid, bicyclic structure of 1,4-diazabicyclo[4.3.1]decan-2-one has emerged as one such scaffold, demonstrating significant potential in the development of potent and selective ligands for a variety of challenging drug targets. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with protein binding sites.

This guide provides an in-depth exploration of the applications of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold in drug discovery, with a particular focus on its role in the development of inhibitors for the FK506-binding proteins (FKBPs). These proteins, particularly FKBP51 and FKBP52, are implicated in a range of pathologies, including psychiatric, metabolic, neurodegenerative, and inflammatory disorders. We present here not just a review of the literature, but a practical guide for researchers, complete with synthetic insights and detailed protocols for the biological evaluation of compounds based on this promising scaffold.

The Primary Target: FK506-Binding Protein 51 (FKBP51)

FKBP51 is a co-chaperone protein that plays a critical role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1] It forms a complex with the glucocorticoid receptor (GR), reducing its affinity for cortisol and impairing the negative feedback loop of the HPA axis.[2] This sustained stress response is a key factor in the pathophysiology of several neuropsychiatric disorders.[1] Consequently, the inhibition of FKBP51 is a promising therapeutic strategy for conditions such as depression, post-traumatic stress disorder (PTSD), and anxiety.[1][3] Furthermore, FKBP51 is implicated in cancer and metabolic diseases, broadening the therapeutic potential of its inhibitors.[3] The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold has proven to be an excellent starting point for the design of potent and selective FKBP51 inhibitors.

Signaling Pathway of FKBP51 in Stress Regulation

The following diagram illustrates the role of FKBP51 in the glucocorticoid receptor signaling pathway and the therapeutic hypothesis for its inhibition.

FKBP51_pathway cluster_stress Stress Response cluster_cell Cellular Compartment cluster_nucleus Nucleus Stress Stress Cortisol Cortisol Stress->Cortisol HPA Axis Activation GR_complex GR-Hsp90-FKBP52 (Active Complex) Cortisol->GR_complex Binds Nucleus GR GR_complex->Nucleus Translocation GR_inactive GR-Hsp90-FKBP51 (Inactive Complex) GR_inactive->GR_complex Shifts Equilibrium Gene_Expression Anti-inflammatory & Feedback Gene Expression Nucleus->Gene_Expression Regulates FKBP51_Inhibitor 1,4-Diazabicyclo[4.3.1] decan-2-one derivative FKBP51_Inhibitor->GR_inactive Inhibits FKBP51 Gene_Expression->Cortisol Negative Feedback

Figure 1: Role of FKBP51 in Glucocorticoid Receptor Signaling.

Synthesis of the 1,4-Diazabicyclo[4.3.1]decan-2-one Scaffold

A stereoselective synthesis of the derivatized 5-hydroxy diazabicyclo[4.3.1]decan-2-one scaffold has been reported, providing a key entry point for chemical exploration. The following is a conceptual workflow based on published key transformations. For detailed experimental procedures, please refer to the cited literature.

Conceptual Synthetic Workflow

synthesis_workflow A Acyclic Precursor B Pd-catalyzed sp3-sp2 Negishi Coupling A->B C Coupled Intermediate B->C D Asymmetric Shi Epoxidation C->D E Epoxide Intermediate D->E F Intramolecular Epoxide Opening E->F G 5-Hydroxy Diazabicyclo[4.3.1] decan-2-one Scaffold F->G

Figure 2: Key steps in the stereoselective synthesis.

Protocols for Biological Evaluation

Protocol 1: Fluorescence Polarization (FP) Binding Assay for FKBP51

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for FKBP51. The assay measures the displacement of a fluorescently labeled ligand from the FKBP51 binding pocket.

Materials:

  • Recombinant human FKBP51 protein

  • Fluorescein-labeled FKBP ligand (e.g., FK506-fluorescein)[4]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100

  • Test compounds dissolved in DMSO

  • Black, non-binding 384-well plates[5]

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of FKBP51 in Assay Buffer. The final concentration should be optimized, but a starting point is 20 nM.

    • Prepare a 2X solution of the fluorescent ligand in Assay Buffer. The final concentration should be around the Kd of the ligand for FKBP51 (e.g., 5 nM).

    • Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions in Assay Buffer to create a 4X working solution series.

  • Assay Plate Setup:

    • Add 10 µL of the 4X test compound solution to the appropriate wells.

    • For control wells (maximum and minimum polarization), add 10 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 10 µL of the 2X fluorescent ligand solution to all wells.

    • To the test and maximum polarization wells, add 20 µL of the 2X FKBP51 solution.

    • To the minimum polarization wells (fluorescent ligand only), add 20 µL of Assay Buffer.

    • The final volume in each well should be 40 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 2 hours, protected from light.[4]

    • Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm).[5]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Glucocorticoid Receptor (GR) Reporter Assay

This protocol assesses the ability of an FKBP51 inhibitor to enhance GR signaling in a cellular context.

Materials:

  • HeLa or A549 cells[6]

  • GR-responsive luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Dexamethasone (a GR agonist)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Culture and Transfection:

    • Plate HeLa cells in a 96-well plate at a suitable density.

    • Co-transfect the cells with the GR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Allow the cells to express the plasmids for 24-48 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of dexamethasone (e.g., 10 nM) in the presence of the test compound.

    • Include appropriate controls: vehicle (DMSO), dexamethasone alone, and test compound alone.

  • Luciferase Assay:

    • After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value, representing the concentration at which the compound potentiates the GR response by 50%.

Protocol 3: In Vivo Evaluation in a Chronic Stress Model

This protocol provides a general framework for evaluating the efficacy of a 1,4-diazabicyclo[4.3.1]decan-2-one derivative in a mouse model of chronic psychosocial stress.[7]

Materials:

  • Male C57BL/6 mice[7]

  • Test compound formulated for administration (e.g., intraperitoneal injection)[8]

  • Vehicle control

  • Apparatus for behavioral testing (e.g., open field arena, social interaction test box)

Procedure:

  • Chronic Stress Paradigm:

    • Subject the mice to a chronic stress protocol, such as intermittent social defeat and overcrowding, for a defined period (e.g., 2-4 weeks).[7]

    • A control group of mice should not be subjected to stress.

  • Compound Administration:

    • Administer the test compound or vehicle to the stressed and control mice daily throughout the stress period.

  • Behavioral Testing:

    • Following the chronic stress period, conduct a battery of behavioral tests to assess anxiety- and depressive-like behaviors. These may include:

      • Social Interaction Test: To measure social avoidance.

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.[7]

      • Novelty-Induced Hypophagia Test: To evaluate anxiety-like behavior.[7]

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the test compound in stressed and non-stressed animals.[7]

Quantitative Data Summary

The following table summarizes representative data for compounds based on the diazabicyclo[4.3.1]decane scaffold.

Compound IDTargetAssay TypeActivity (Ki/IC50)Reference
SAFit2FKBP51Binding AssayPotent Inhibitor[8][9]
Representative DerivativesFKBP51Binding AssayPotent Inhibitors[10]

Conclusion and Future Directions

The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for diseases linked to FKBP51 dysregulation. Its rigid structure provides a unique platform for the design of potent and selective inhibitors. The protocols outlined in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate new compounds based on this privileged scaffold. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a wider range of disease models, and further elucidating the downstream consequences of FKBP51 inhibition.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. 2023.
  • The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus. MDPI. 2024. [Link]

  • Structure of the large FK506-binding protein FKBP51, an Hsp90-binding protein and a component of steroid receptor complexes. PubMed Central. [Link]

  • Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay. PubMed. [Link]

  • FKBP51 inhibition ameliorates neurodegeneration and motor dysfunction in the neuromelanin-SNCA mouse model of Parkinson's disease. PubMed. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Cellular characterization of SelDeg51. A) FKBP51 and FKBP12 degradation... ResearchGate. [Link]

  • FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies. PubMed Central. [Link]

  • Synthesis by Reduction of 1,2-Diketones and α-Diazo Ketones, α,α-Dihetero. Science of Synthesis. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

  • Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis. PubMed Central. [Link]

  • FKBP5 inhibition protects from neurodegeneration in Parkinson's disease models. BioWorld. [Link]

  • FKBP51 and FKBP52 in Signaling and Disease. PubMed Central. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. The Royal Society of Chemistry. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique bridged bicyclic lactam structure of 1,4-Diazabicyclo[4.3.1]decan-2-one presents specific synthetic challenges that require careful optimization and a deep understanding of the underlying reaction mechanisms. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one, providing potential causes and actionable solutions.

Question 1: My intramolecular cyclization is resulting in a very low yield of the desired 1,4-Diazabicyclo[4.3.1]decan-2-one. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the intramolecular cyclization to form the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold are a common challenge. The formation of a seven-membered ring fused to a six-membered ring is entropically disfavored compared to smaller ring systems. Several factors can contribute to poor yields, and a systematic approach to optimization is crucial.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). Gradually increase the reaction time and/or temperature. However, be cautious of potential side reactions at elevated temperatures.

  • Unfavorable Reaction Kinetics: The activation energy for the desired intramolecular cyclization may be too high under your current conditions.

    • Solution: The choice of base and solvent is critical. For a Dieckmann-type condensation, a strong, non-nucleophilic base is required to generate the enolate for cyclization. Consider screening different bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). The solvent should be anhydrous and capable of dissolving the reactants and intermediates. Anhydrous tetrahydrofuran (THF), toluene, or dioxane are common choices.

  • Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to a complex product mixture and low yield of the target compound.

    • Intermolecular Condensation: At higher concentrations, the enolate intermediate can react with another molecule of the starting material, leading to polymeric byproducts.

      • Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a solution of the base over an extended period.

    • Decomposition of Starting Material or Product: The starting material or the bicyclic lactam product may be unstable under the reaction conditions.

      • Solution: If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is performed promptly and under mild conditions.

    • Epimerization: If your starting material has stereocenters, the base can cause epimerization, leading to a mixture of diastereomers that may be difficult to separate.

      • Solution: Use a less harsh base or a lower reaction temperature. Chiral ligands can sometimes be employed to control stereoselectivity.[1]

Question 2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of multiple byproducts is often indicative of competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.

Probable Causes & Solutions:

  • Incomplete Precursor Synthesis: Impurities in your starting piperidine derivative can lead to a cascade of side reactions.

    • Solution: Ensure the purity of your starting materials through rigorous purification and characterization (e.g., NMR, MS, elemental analysis) before proceeding to the cyclization step.

  • Alternative Cyclization Pathways: Depending on the functionality of your precursor, cyclization could occur at different positions, leading to isomeric bicyclic products.

    • Solution: Carefully design your synthetic precursor to favor the desired 7-membered ring formation. The use of protecting groups can be a valuable strategy to block unwanted reactive sites.

  • Hydrolysis of Esters (in Dieckmann Condensation): If your precursor is a diester and there is residual water in your reaction, hydrolysis of the ester groups can occur, preventing cyclization.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: The purification of 1,4-Diazabicyclo[4.3.1]decan-2-one is proving to be difficult. What purification strategies are most effective?

Answer:

The polar nature of the lactam and the potential for closely related impurities can make the purification of 1,4-Diazabicyclo[4.3.1]decan-2-one challenging. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. The pH of the aqueous layer should be carefully adjusted to ensure the product is in its neutral form for extraction into an organic solvent.

  • Column Chromatography: This is typically the most effective method for separating the desired product from closely related byproducts.

    • Stationary Phase: Silica gel is the most common choice. For highly polar compounds, alumina (neutral or basic) may be a suitable alternative.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine-containing compounds on silica gel.

  • Crystallization: If a pure fraction is obtained from column chromatography, crystallization can be an excellent final purification step to obtain a highly pure, crystalline solid.[2][3][4]

    • Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for lactams include ethyl acetate/hexane, dichloromethane/ether, and isopropanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,4-Diazabicyclo[4.3.1]decan-2-one?

A1: While several strategies can be envisioned, a common and logical approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative. A plausible route is an intramolecular Dieckmann condensation of a diester precursor or an intramolecular Mannich-type reaction. The key is the formation of the seven-membered ring onto the existing piperidine scaffold.[5][6]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The most critical parameters are:

  • Anhydrous Conditions: The presence of water can lead to side reactions, particularly in base-mediated condensations.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the precursor for cyclization but not so harsh as to cause decomposition. The solvent must be inert and capable of solubilizing the reactants.

  • Reaction Concentration (High Dilution): To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution.

  • Temperature Control: The reaction temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions or decomposition.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous.

  • Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and flammable. They should be handled under an inert atmosphere and away from water.

  • Solvents: Anhydrous organic solvents like THF and dioxane can form explosive peroxides and are flammable. Always use them in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of a Piperidine Diester Precursor (Illustrative Example)

This protocol describes a general method for the synthesis of a potential precursor for the intramolecular Dieckmann condensation.

  • To a solution of a suitable N-protected-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Slowly add ethyl malonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diester precursor.

Protocol 2: Intramolecular Dieckmann Condensation to form 1,4-Diazabicyclo[4.3.1]decan-2-one

This protocol is a general procedure and will likely require optimization for your specific substrate.

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Heat the suspension to reflux.

  • Slowly add a solution of the piperidine diester precursor (1.0 eq) in anhydrous toluene via the dropping funnel over a period of 6-8 hours to maintain high dilution.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a β-keto ester, is then subjected to hydrolysis and decarboxylation by refluxing in aqueous acid (e.g., 6M HCl) for 4-6 hours.

  • After cooling, basify the reaction mixture with a strong base (e.g., NaOH pellets) to pH > 12 and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1,4-Diazabicyclo[4.3.1]decan-2-one by column chromatography followed by crystallization.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution(s)
Low YieldIncomplete reaction, Unfavorable kinetics, Side reactionsMonitor reaction progress, Optimize base/solvent, Use high dilution
Multiple ByproductsImpure starting materials, Alternative cyclizationPurify precursors, Use protecting groups
Purification DifficultiesPolar nature of the product, Similar impuritiesUse gradient column chromatography, Employ crystallization

Visualization

Diagram 1: General Synthetic Strategy via Intramolecular Cyclization

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Purification Piperidine Derivative Piperidine Derivative Functionalization Functionalization Piperidine Derivative->Functionalization Reagents Cyclization Precursor Cyclization Precursor Functionalization->Cyclization Precursor Cyclization Cyclization Cyclization Precursor->Cyclization Base, High Dilution 1,4-Diazabicyclo[4.3.1]decan-2-one 1,4-Diazabicyclo[4.3.1]decan-2-one Cyclization->1,4-Diazabicyclo[4.3.1]decan-2-one Crude Product Crude Product 1,4-Diazabicyclo[4.3.1]decan-2-one->Crude Product Chromatography Chromatography Crude Product->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Product Pure Product Crystallization->Pure Product

Caption: A generalized workflow for the synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete->Optimize_Time_Temp Optimize_Time_Temp->Start Check_Byproducts Analyze Byproducts (NMR/MS) Complete->Check_Byproducts Intermolecular Intermolecular Side Reactions Check_Byproducts->Intermolecular Polymeric Byproducts Decomposition Decomposition Check_Byproducts->Decomposition Degradation Products Optimize_Base Optimize Base/Solvent Check_Byproducts->Optimize_Base No Clear Byproduct Pattern High_Dilution Implement High Dilution Conditions Intermolecular->High_Dilution End Improved Yield High_Dilution->End Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Lower_Temp->End Optimize_Base->End

Sources

Technical Support Center: Overcoming Solubility Challenges of 1,4-Diazabicyclo[4.3.1]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Diazabicyclo[4.3.1]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this unique bicyclic lactam. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Introduction to 1,4-Diazabicyclo[4.3.1]decan-2-one and its Solubility Profile

1,4-Diazabicyclo[4.3.1]decan-2-one is a bicyclic organic compound with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol .[1] Its structure, featuring a lactam and a tertiary amine, suggests a moderate polarity. While specific solubility data is not extensively published, compounds of this nature typically exhibit moderate solubility in polar solvents.[2] However, researchers may encounter difficulties in achieving desired concentrations in aqueous solutions or specific organic solvents, which is a common hurdle for over 40% of new chemical entities in pharmaceutical development.[3]

This guide will provide a systematic approach to addressing these solubility issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1,4-Diazabicyclo[4.3.1]decan-2-one in water. What is the first step I should take?

A1: The first and most critical step is to assess the pH of your aqueous solution. The 1,4-Diazabicyclo[4.3.1]decan-2-one structure contains a tertiary amine, which is basic.[4] In acidic conditions (lower pH), this amine will become protonated, forming a more soluble salt.[5] Therefore, adjusting the pH of your aqueous medium to be slightly acidic can significantly enhance solubility.

Q2: What is a good starting pH for dissolving this compound?

Q3: I need to work at a neutral pH. What are my options?

A3: If you are constrained to a neutral pH, you have several effective strategies at your disposal:

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution. This technique, known as co-solvency, reduces the polarity of the solvent system, making it more favorable for dissolving organic compounds.[7][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more soluble in water.[2][9][10]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[11]

Q4: Which organic solvents are likely to be effective for dissolving 1,4-Diazabicyclo[4.3.1]decan-2-one?

A4: Based on its bicyclic lactam structure, polar aprotic solvents are a good starting point. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for dissolving a wide range of organic compounds.[12] Alcohols such as ethanol and methanol can also be good choices. Due to the principle of "like dissolves like," the polarity of the solvent plays a key role. It is always recommended to perform small-scale solubility tests with a few selected solvents to find the most suitable one for your experiment.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for overcoming the solubility challenges of 1,4-Diazabicyclo[4.3.1]decan-2-one.

Troubleshooting Issue 1: Poor Aqueous Solubility

Causality: The limited aqueous solubility of 1,4-Diazabicyclo[4.3.1]decan-2-one at neutral pH is likely due to its partially hydrophobic bicyclic structure, which is not sufficiently offset by the polar lactam and amine groups to allow for extensive hydration.

This protocol aims to increase aqueous solubility by protonating the tertiary amine group.

Materials:

  • 1,4-Diazabicyclo[4.3.1]decan-2-one

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add a known amount of 1,4-Diazabicyclo[4.3.1]decan-2-one to a beaker with a specific volume of deionized water to create a suspension.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter.

  • Observe the suspension. As the pH decreases, the compound should begin to dissolve.

  • Continue adding acid until the solution becomes clear, noting the pH at which complete dissolution occurs.

  • If necessary, you can back-titrate with 0.1 M NaOH to your desired final pH, but be aware that the compound may precipitate if the pH is raised too high.

cluster_0 pH Adjustment Workflow Start Suspension of Compound in Water (Neutral pH) Add_Acid Add 0.1 M HCl dropwise Start->Add_Acid Monitor_pH Monitor pH Add_Acid->Monitor_pH Check_Solubility Is the solution clear? Monitor_pH->Check_Solubility Check_Solubility->Add_Acid No End Completely Dissolved (Acidic pH) Check_Solubility->End Yes

Caption: Workflow for pH-dependent solubility enhancement.

This protocol is for situations where a neutral pH is required.

Materials:

  • 1,4-Diazabicyclo[4.3.1]decan-2-one

  • Deionized water

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare stock solutions of your chosen co-solvent in deionized water at various concentrations (e.g., 10%, 20%, 30% v/v).

  • In separate vials, add a pre-weighed amount of 1,4-Diazabicyclo[4.3.1]decan-2-one.

  • Add a fixed volume of each co-solvent stock solution to the vials.

  • Stir the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for dissolution. For quantitative analysis, filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Co-solvent SystemRatio (v/v)Expected Solubility Improvement
Ethanol/Water10-50%Moderate
Propylene Glycol/Water10-40%Moderate to High
PEG 400/Water10-50%High
Troubleshooting Issue 2: Precipitation Upon Dilution

Causality: A common issue when using co-solvents is that the compound may precipitate out when the solution is diluted with an aqueous medium. This occurs because the dilution reduces the concentration of the co-solvent, and the solution can no longer support the dissolved compound.

Cyclodextrins can form stable inclusion complexes, which can remain soluble even upon dilution.[13]

Materials:

  • 1,4-Diazabicyclo[4.3.1]decan-2-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Mortar and pestle (for kneading method)

Procedure (Kneading Method):

  • In a mortar, mix a 1:1 molar ratio of 1,4-Diazabicyclo[4.3.1]decan-2-one and HP-β-CD.

  • Add a small amount of water to form a thick paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility and stability upon dilution.

cluster_1 Cyclodextrin Inclusion Complex Formation Compound 1,4-Diazabicyclo[4.3.1]decan-2-one (Poorly Soluble) Complex Inclusion Complex (Improved Solubility) Compound->Complex Encapsulation Cyclodextrin HP-β-Cyclodextrin (Water Soluble) Cyclodextrin->Complex Forms Complex

Caption: Encapsulation of the compound by cyclodextrin.

Troubleshooting Issue 3: Low Solubility in Non-polar Organic Solvents

Causality: The presence of the polar lactam and amine functional groups in 1,4-Diazabicyclo[4.3.1]decan-2-one can limit its solubility in non-polar organic solvents like hexane or toluene.

While less common, surfactants can also be used in non-aqueous systems to form reverse micelles, which can help to solubilize polar compounds.

Materials:

  • 1,4-Diazabicyclo[4.3.1]decan-2-one

  • Non-polar organic solvent (e.g., hexane)

  • Surfactant suitable for non-aqueous media (e.g., sorbitan esters)

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the surfactant in the non-polar organic solvent at a concentration above its CMC in that solvent.

  • Add 1,4-Diazabicyclo[4.3.1]decan-2-one to the surfactant solution.

  • Stir the mixture until the compound dissolves. The polar core of the reverse micelles will create a favorable environment for the polar functional groups of the compound.

Summary of Solubility Enhancement Strategies

StrategyMechanismBest ForConsiderations
pH Adjustment Protonation of the tertiary amine to form a more soluble salt.Aqueous solutions where pH can be modified.pH sensitivity of the compound or downstream applications.
Co-solvency Reducing the polarity of the solvent system.[7]Aqueous and organic systems at a fixed pH.Potential for precipitation upon dilution; toxicity of the co-solvent.
Cyclodextrins Encapsulation of the compound within the cyclodextrin cavity.[9]Aqueous solutions, especially for preventing precipitation.Molar ratio of compound to cyclodextrin needs to be optimized.
Surfactants Formation of micelles that entrap the compound.[11]Aqueous and non-aqueous systems.Potential for foaming; interference with certain assays.

References

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3044. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. Retrieved from [Link]

  • Garekani, H. A., Sadeghi, F., & Badiee, A. (2001). Crystal and molecular structure of two β-lactam antibiotics.
  • ISSR CLASSES. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(8), 3207–3221.
  • Raval, A., & Patel, J. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 52(3), 299-317. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. Retrieved from [Link]

  • Castelli, F., Sarpietro, M. G., & Ottimo, S. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • An, Y., & Li, Z. (2025). Solubilization by surfactants: Significance and symbolism. Journal of Molecular Liquids, 402, 124603. Retrieved from [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1,4-Diazabicyclo[4.3.1]decan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1,4-Diazabicyclo[4.3.1]decan-2-one (CAS: 1000577-75-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this bicyclic lactam. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to 1,4-Diazabicyclo[4.3.1]decan-2-one Crystallization

1,4-Diazabicyclo[4.3.1]decan-2-one is a polar, heterocyclic compound with a rigid bicyclic structure. These characteristics present unique challenges and opportunities in developing a robust crystallization protocol. The primary goal of crystallization is to obtain a solid form with high purity, desirable crystal morphology, and consistent polymorphic form, which are critical for downstream applications in medicinal chemistry and materials science. This guide will address the key variables in the crystallization process, from solvent selection to impurity control, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the crystallization of 1,4-Diazabicyclo[4.3.1]decan-2-one.

Q1: My compound is not dissolving in any common crystallization solvents. What should I do?

A1: Due to its polar nature, 1,4-Diazabicyclo[4.3.1]decan-2-one is expected to have moderate solubility in polar solvents. If you are struggling with solubility, consider the following:

  • Solvent Screening: A systematic solvent screening is the first step. Based on the principle of "like dissolves like," polar solvents are the most promising candidates. Start with solvents like ethyl acetate, acetonitrile, or dimethylformamide (DMF).

  • Heating: Ensure you are heating the solvent to its boiling point to maximize solubility.

  • Mixed Solvent Systems: If a single solvent is ineffective, a mixed-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Common mixed-solvent systems for polar compounds include ethanol/water or acetone/hexane.

Q2: My compound "oils out" instead of crystallizing upon cooling. How can I prevent this?

A2: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue with polar compounds, especially when the solution is highly concentrated or cooled too rapidly. Here’s how to address it:

  • Reduce Supersaturation: The primary cause of oiling out is excessive supersaturation. To counter this, you can:

    • Add more solvent: Increase the volume of the hot solvent to create a less concentrated solution.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.

  • Re-dissolve and Re-cool: If oiling out occurs, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly.

  • Seed Crystals: Introducing a small, pure crystal of 1,4-Diazabicyclo[4.3.1]decan-2-one (a seed crystal) can provide a template for orderly crystal growth and prevent oiling out.

Q3: No crystals are forming, even after extended cooling. What are the next steps?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. To induce crystallization, you can:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: As mentioned above, adding a seed crystal is a highly effective method to initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the compound and induce supersaturation upon cooling.

  • Lower Temperature: If cooling at 0°C is unsuccessful, try a lower temperature using a dry ice/acetone bath, but be mindful that rapid cooling can lead to smaller, less pure crystals.

Q4: The crystals are very small and difficult to filter. How can I obtain larger crystals?

A4: The formation of very small crystals, or a fine powder, is often a result of rapid nucleation and crystal growth. To encourage the formation of larger crystals:

  • Slower Cooling: This is the most critical factor. A slower cooling rate reduces the number of nucleation sites and allows for more orderly growth on existing crystal faces.

  • Reduce Concentration: A slightly more dilute solution can sometimes favor the growth of larger crystals.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as agitation can induce the formation of many small crystals.

Q5: My crystallized product has a low purity. What are the likely impurities and how can I remove them?

A5: Impurities can be introduced from the starting materials, side reactions, or the solvent. A plausible synthesis of 1,4-Diazabicyclo[4.3.1]decan-2-one could involve the cyclization of a piperidine derivative. Potential impurities could include:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.

  • Side-Reaction Products: The formation of isomers or byproducts from alternative reaction pathways.

  • Solvent Adducts: Solvents like DMF can sometimes form adducts with the product or degrade at high temperatures to generate impurities.

To improve purity:

  • Recrystallization: A second crystallization step is often necessary to achieve high purity.

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for crystallizing 1,4-Diazabicyclo[4.3.1]decan-2-one?

A: There is no single "ideal" solvent, as the best choice depends on the specific impurity profile of your crude material. However, based on its polar structure, good starting points for solvent screening include:

Solvent ClassExamplesRationale
Esters Ethyl acetateGood balance of polarity; often provides a significant solubility difference between hot and cold conditions.
Nitriles AcetonitrileAprotic polar solvent that can be effective for nitrogen-containing heterocycles.
Amides Dimethylformamide (DMF)High boiling point and strong solubilizing power, but use with caution due to potential for degradation at high temperatures.
Alcohols Ethanol, IsopropanolOften used in mixed-solvent systems with water or a non-polar co-solvent.

Q: How does the structure of 1,4-Diazabicyclo[4.3.1]decan-2-one influence its crystallization?

A: The rigid, bicyclic structure can lead to well-ordered crystal lattices. The presence of two nitrogen atoms and a carbonyl group provides sites for hydrogen bonding, which can influence crystal packing and solvent interactions. This rigidity may also lead to the formation of different crystal polymorphs under varying crystallization conditions.

Q: What is polymorphism and why is it important for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. For a compound with potential pharmaceutical applications, controlling polymorphism is critical to ensure consistent product performance. It is advisable to characterize the obtained crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 1,4-Diazabicyclo[4.3.1]decan-2-one. Add a few drops of the chosen solvent (e.g., ethyl acetate) and observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature.

  • Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1,4-Diazabicyclo[4.3.1]decan-2-one in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While keeping the solution hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting common crystallization issues.

Troubleshooting_Crystallization start Start Crystallization Protocol dissolution_check Does the compound dissolve in hot solvent? start->dissolution_check no_dissolution Problem: Poor Solubility dissolution_check->no_dissolution No cooling Cool the solution dissolution_check->cooling Yes solution1 Try a more polar solvent or a mixed-solvent system. no_dissolution->solution1 solution1->start crystal_check Do crystals form upon cooling? cooling->crystal_check no_crystals Problem: No Crystallization crystal_check->no_crystals No oiling_out Problem: 'Oiling Out' crystal_check->oiling_out Oils out crystals_form Crystals Formed crystal_check->crystals_form Yes solution2 Induce crystallization: - Scratch the flask - Add seed crystals - Reduce solvent volume no_crystals->solution2 solution2->cooling solution3 Re-heat, add more solvent, and cool slowly. oiling_out->solution3 solution3->cooling purity_check Is the purity acceptable? crystals_form->purity_check low_purity Problem: Low Purity purity_check->low_purity No end Pure Crystals Obtained purity_check->end Yes solution4 Perform recrystallization, consider charcoal treatment, and wash crystals properly. low_purity->solution4 solution4->start

Caption: A flowchart for troubleshooting the crystallization of 1,4-Diazabicyclo[4.3.1]decan-2-one.

References

  • Pharmaffiliates. 1,4-Diazabicyclo[4.3.1]decan-2-one. [Link]

  • Gavezzotti, A. (2003). Crystal polymorphism and the challenge of rational design. CrystEngComm, 5, 439-446. [Link]

  • Wikipedia contributors. (2023, November 28). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. [Link]

  • Libretexts. (2021, August 15). Recrystallization. Chemistry LibreTexts. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Arkivoc, 2013(4), 240-250. [Link]

  • Gaertner, P., & Kalesse, M. (2015). Synthesis of 3,10-Diazabicyclo[4.3.1]decan-2-one Derivatives as Potent FKBP51 Ligands. Organic Letters, 17(12), 3058–3061. [Link]

Technical Support Center: Refining Analytical Methods for 1,4-Diazabicyclo[4.3.1]decan-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of 1,4-Diazabicyclo[4.3.1]decan-2-one isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique bridged lactam structure. The inherent rigidity and potential for multiple stereocenters in this bicyclic system present specific analytical challenges.[1][2][3] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you develop robust analytical methods and troubleshoot common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the analysis of 1,4-Diazabicyclo[4.3.1]decan-2-one and its derivatives.

Q1: What are the primary analytical challenges associated with 1,4-Diazabicyclo[4.3.1]decan-2-one isomers?

A1: The main challenges stem from the molecule's three-dimensional structure. As a bridged bicyclic lactam, it has a fixed, strained conformation.[1][4][5] This rigidity is advantageous for achieving separation, but it also means that subtle differences between stereoisomers (enantiomers and diastereomers) are the only basis for differentiation. The primary challenges are:

  • Co-elution: Isomers often have very similar polarities, leading to poor resolution on standard achiral chromatography columns.

  • Structural Elucidation: Unambiguously assigning the absolute configuration of each isolated isomer requires sophisticated techniques, often combining spectroscopic (NMR) and chiroptical data.

  • Method Robustness: Chiral separations can be highly sensitive to minor changes in the mobile phase composition, temperature, and even column history, making method reproducibility a key concern.[6]

Q2: Which analytical technique is most effective for separating the stereoisomers of this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers and diastereomers of 1,4-Diazabicyclo[4.3.1]decan-2-one. The success of the separation relies on the differential interaction between the isomers and the chiral environment of the CSP, forming transient diastereomeric complexes.[7][8] While Gas Chromatography (GC) with a chiral column can also be used, HPLC is generally more versatile for this class of compounds due to their polarity and thermal stability.

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy distinguish between the isomers?

A3: Yes, NMR is a powerful tool for this purpose.

  • Diastereomers: Have different physical properties and will, by definition, produce distinct NMR spectra. You can expect to see differences in chemical shifts (δ) and coupling constants (J) for corresponding protons.

  • Enantiomers: Are chemically identical in an achiral environment and will produce identical NMR spectra. To distinguish them, you must use a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, to induce diastereomeric environments that result in separable NMR signals. Advanced 2D NMR techniques like NOESY can be invaluable for confirming through-space proton proximities to help assign relative stereochemistry.[9]

Q4: Is Mass Spectrometry (MS) useful for isomer analysis?

A4: Mass spectrometry is essential for confirming the molecular weight of your compound.[10][11] However, its utility for isomer differentiation is limited:

  • Enantiomers will produce identical mass spectra under all standard conditions.

  • Diastereomers , while having the same mass, may sometimes exhibit subtle differences in their fragmentation patterns in MS/MS experiments due to variations in steric hindrance affecting bond cleavage. The most powerful approach is to couple HPLC with MS (LC-MS), where the chromatography separates the isomers, and the mass spectrometer confirms the identity of each eluting peak.[2]

Section 2: HPLC Method Development and Troubleshooting

The separation of 1,4-Diazabicyclo[4.3.1]decan-2-one isomers is most effectively achieved via chiral HPLC. This section provides a detailed guide to developing a robust method and solving common problems.

Workflow for Chiral HPLC Method Development

The following diagram outlines a systematic approach to developing a separation method for your isomers.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Column Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Prep Prepare Isomer Standard (approx. 1 mg/mL) Solvent Dissolve in Mobile Phase or a compatible solvent Prep->Solvent Screen Screen Polysaccharide-based CSPs (Cellulose / Amylose) Solvent->Screen Screen_CD Screen Cyclodextrin-based CSPs MobilePhase Use Normal Phase (Hexane/IPA) & Reversed Phase (ACN/Water/MeOH) Optimize Optimize Mobile Phase (Modifier type & percentage) MobilePhase->Optimize FlowTemp Adjust Flow Rate & Temperature Optimize->FlowTemp Finalize Finalize Method Parameters FlowTemp->Finalize Validate Assess Robustness, Linearity, Accuracy, Precision Finalize->Validate

Caption: Systematic workflow for chiral HPLC method development.

HPLC Troubleshooting Guide

This guide is structured to help you diagnose and resolve common chromatographic issues in a logical sequence.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks / Very Small Peaks 1. Sample not dissolving in mobile phase. 2. Injector or system blockage. 3. Detector issue (wrong wavelength, lamp off).1. Test sample solubility. Inject in a stronger, compatible solvent if necessary.[12] 2. Perform a system pressure check without the column to isolate the blockage.[13] 3. Verify detector settings and lamp status.
Poor Resolution / Co-elution 1. Incorrect Chiral Stationary Phase (CSP). 2. Mobile phase is too strong or too weak. 3. Inappropriate mobile phase modifier.1. Screen a different class of CSP (e.g., if polysaccharide fails, try a cyclodextrin-based phase).[14][15] 2. Systematically vary the ratio of strong solvent (e.g., alcohol in normal phase) by small increments (e.g., 1-2%). 3. For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) in normal phase can significantly improve peak shape and resolution.
Peak Tailing 1. Secondary interactions with residual silanols on the silica support. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Add a competitive modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or a basic modifier for basic compounds). 2. Reduce the injection volume or dilute the sample.[16] 3. Dissolve the sample in the initial mobile phase whenever possible.
Peak Splitting or Broadening 1. Column void or contamination at the inlet frit. 2. Sample solvent is much stronger than the mobile phase. 3. Partially blocked tubing or injector.1. (See Diagram Below) First, try flushing the column. If that fails, reverse-flush at low flow. As a last resort, replace the inlet frit or the column.[13] 2. Dilute the sample with the mobile phase.[12] 3. Systematically loosen fittings to isolate the source of the blockage.
Drifting Retention Times 1. Insufficient column equilibration time. 2. Column temperature fluctuations. 3. Mobile phase composition changing over time (evaporation).1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[16] 2. Use a column oven for precise temperature control. 3. Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[16]
Troubleshooting Diagram: HPLC Peak Splitting

This decision tree helps diagnose the root cause of split peaks, a common and frustrating issue.

G Start Problem: Peak Splitting Observed Q1 Is the peak splitting consistent across all peaks? Start->Q1 A1_Yes Likely a pre-column issue (injector, tubing, sample solvent) Q1->A1_Yes Yes A1_No Likely a column or chemical interaction issue Q1->A1_No No Q2 Is the sample solvent stronger than the mobile phase? A1_Yes->Q2 Q3 Does reversing and flushing the column solve the issue? A1_No->Q3 A2_Yes SOLVED: Dissolve sample in mobile phase or weaker solvent. Q2->A2_Yes Yes A2_No Check for physical blockage in injector or tubing. Q2->A2_No No A3_Yes SOLVED: Inlet frit was plugged. Install a guard column for prevention. Q3->A3_Yes Yes A3_No Indicates column bed damage (a void has formed at the inlet). Q3->A3_No No A3_End ACTION: Replace the column. A3_No->A3_End

Caption: Decision tree for troubleshooting split peaks in HPLC.

Detailed Protocol: Screening Chiral Stationary Phases (CSPs)

This protocol provides a starting point for separating 1,4-Diazabicyclo[4.3.1]decan-2-one isomers.

Objective: To identify a suitable chiral column and mobile phase system that shows baseline or near-baseline resolution of the target isomers.

Materials:

  • HPLC system with UV detector

  • Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • Cyclodextrin-based CSP (e.g., Cyclobond I 2000 DMP)[14]

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)

  • Modifiers: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

  • Sample of 1,4-Diazabicyclo[4.3.1]decan-2-one isomer mixture (~1 mg/mL)

Methodology:

  • Column Installation and Equilibration:

    • Install the first CSP (e.g., Chiralcel OD-H).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Normal Phase Screening:

    • Injection 1: Inject 5-10 µL of the sample. Mobile Phase: 90:10 (Hexane:IPA).

    • Injection 2: If resolution is poor, change the mobile phase to 80:20 (Hexane:IPA). Re-equilibrate and inject.

    • Injection 3 (If needed): The compound contains two basic nitrogen atoms.[17][18] To improve peak shape, add 0.1% DEA to the IPA portion of the mobile phase (e.g., 90:10 Hexane:[IPA + 0.1% DEA]). Re-equilibrate and inject.

  • Reversed Phase Screening (if Normal Phase fails):

    • Important: Properly flush the system and column when switching between normal and reversed phase (use an intermediate solvent like IPA).

    • Equilibrate the column with the initial mobile phase (e.g., 70:30 ACN:Water).

    • Injection 4: Inject 5-10 µL of the sample. Mobile Phase: 70:30 (ACN:Water).

    • Injection 5: If resolution is poor, try a different organic modifier. Switch to 70:30 (MeOH:Water). Re-equilibrate and inject.

    • Injection 6 (If needed): Add 0.1% TFA or Formic Acid to the aqueous portion of the mobile phase to improve peak shape for these basic compounds in reversed phase.

  • Evaluate and Repeat:

    • Analyze the chromatograms for each run, looking for any sign of peak separation. A selectivity factor (α) greater than 1.1 is promising.

    • If no separation is achieved on the first column, switch to the next CSP (e.g., Cyclobond) and repeat the screening process.

Section 3: NMR and MS Analysis FAQs

Q5: My ¹H NMR spectrum is very complex and crowded. How can I simplify it for interpretation?

A5: The rigid bicyclic structure can lead to complex splitting patterns.

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs 400 MHz) will increase spectral dispersion and resolve overlapping signals.

  • 2D NMR: Use techniques like COSY to identify coupled proton networks and HSQC/HMBC to assign protons to their respective carbons.[9] This is often essential for unambiguous assignment in complex structures.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes simplify complex multiplets by altering conformation or exchange rates, though this is less likely to be a major factor for this rigid system.

Q6: I have separated my diastereomers by HPLC. How can I use NMR to determine the relative stereochemistry?

A6: After isolating each diastereomer, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most powerful method. This experiment identifies protons that are close to each other in space (typically < 5 Å). By observing NOE cross-peaks between specific protons across the bicyclic rings, you can build a 3D model of the molecule's relative configuration.

Q7: I am using LC-MS. Why is the ionization of my compound poor in ESI?

A7: 1,4-Diazabicyclo[4.3.1]decan-2-one has two nitrogen atoms that can be protonated. Electrospray Ionization (ESI) in positive mode should be effective. If you are experiencing poor signal:

  • Mobile Phase pH: Ensure the mobile phase is acidic. The addition of 0.1% formic acid or acetic acid is standard practice. This ensures the analyte is protonated in solution before it enters the ESI source, dramatically improving ionization efficiency.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for your specific compound's m/z.

  • Tautomerization: Be aware that some bicyclic lactams can exhibit tautomerization, which could potentially complicate analysis.[19] While less common for this specific structure, it's a possibility to consider if you see unexpected masses.

References

  • Gualtieri, F., et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.
  • Gaali, S., et al. (n.d.). WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • Gaali, S., et al. (n.d.). WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • Synblock. (n.d.). CAS 1000577-75-2 | 1,4-diazabicyclo[4.3.1]decan-2-one.
  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Studies on Hetero-Cage Compounds. II." pKa Studies on the 3,10-Diazabicyclo[4.3.1]decane System. Bulletin of the Chemical Society of Japan, 44(12).
  • Barhate, V. D., et al. (2002). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • D'yakonov, V. A., & D'yakonova, R. R. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules, 24(2), 299.
  • Resek, J. E. (2008). Intramolecular ene reaction of a chiral bicyclic lactam. The Journal of Organic Chemistry, 73(24), 9792–9794.
  • Roper, D. (2020, May 20). Trouble with chiral separations.
  • Various Authors. (n.d.). Bicyclic Conformationally Restricted Diamines.
  • Harada, N., & Nakanishi, K. (2011).
  • Vögtle, F., et al. (n.d.). A short survey of bicyclic diamines – syntheses and properties of N,N′-bridged-1,10-diazabicyclooctadeca-5,14-diynes. Journal of the Chemical Society, Perkin Transactions 2.
  • Various Authors. (2008, January 23). Separation of diastereomers.
  • Various Authors. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.
  • Taganly, A., & Tunoori, A. R. (2010).
  • Tunoori, A. R. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 113(8), 5701–5765.
  • Wainer, I. W. (n.d.).
  • Podgorski, D. C., et al. (2014). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Environmental Science & Technology, 48(16), 9567–9574.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Tunoori, A. R. (2013, August 14). Chemistry of bridged lactams and related heterocycles. Research With Rutgers.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Various Authors. (2010, October 6). Functional Groups In Organic Chemistry.
  • Hall, H. K. (2011). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Molecules, 16(5), 3743–3765.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wang, C., et al. (2016). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 14(30), 7233–7242.
  • Ghiurea, M., et al. (2021). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. Polymers, 13(16), 2758.
  • Secci, F. (2011). NEW METHODOLOGIES FOR THE SYNTHESIS OF HIGHLY FUNCTIONALIZED CARBOCYCLES AND HETEROCYCLES. UniCA IRIS - Università degli Studi di Cagliari.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1,4-Diazabicyclo[4.3.1]decan-2-one Bioactivity Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the rigorous validation of bioactivity is paramount. This guide provides an in-depth technical comparison of bioactivity assays for 1,4-Diazabicyclo[4.3.1]decan-2-one, a heterocyclic scaffold of significant interest. Derivatives of this core structure have shown promise as potent inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51 and FKBP52, which are implicated in a range of disorders from psychiatric conditions to neurodegenerative diseases. Furthermore, analogues have demonstrated nootropic and antibacterial activities, highlighting the therapeutic potential of this chemical class.

This document is structured to provide not just procedural details, but also the scientific rationale behind the selection and validation of appropriate assays. As senior application scientists, our goal is to empower researchers with the knowledge to design robust, reproducible, and translatable experimental workflows.

I. Unveiling the Therapeutic Potential: FKBP Inhibition

The FK506-binding proteins are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding and signal transduction. FKBP51 and FKBP52 are notable for their involvement in the regulation of the glucocorticoid receptor (GR), making them attractive targets for stress-related and psychiatric disorders. Validating the interaction of 1,4-Diazabicyclo[4.3.1]decan-2-one derivatives with these proteins is a critical first step in their development as therapeutics.

A. Comparative Analysis of Primary Screening Assays for FKBP Binding

The initial assessment of a compound's affinity for its target is a cornerstone of drug discovery. For FKBP51 and FKBP52, several robust in vitro methods are available. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., direct binding affinity vs. competitive inhibition).

Assay Type Principle Advantages Disadvantages Typical Throughput
Fluorescence Polarization (FP) Competitive Binding Assay Measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the target protein. Unlabeled test compounds compete with the tracer, causing a decrease in polarization.Homogeneous (no-wash) format, amenable to high-throughput screening (HTS), provides quantitative Ki values.[1][2]Requires a suitable fluorescent tracer, potential for interference from fluorescent compounds.High (384-well format)
NanoBRET™ Competitive Binding Assay A proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged FKBP and a fluorescent tracer.[3][4]Live-cell format possible, high sensitivity and signal-to-noise ratio, provides real-time binding data.Requires genetic modification of cells, potential for tracer-dependent artifacts.Medium to High
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.Label-free, provides Kd, stoichiometry, and thermodynamic parameters (ΔH, ΔS).Low throughput, requires larger amounts of protein and compound.Low
B. Experimental Workflow: Fluorescence Polarization (FP) Assay

The FP assay is a widely adopted method for its balance of throughput and quantitative output. Here, we outline a self-validating protocol for assessing the inhibitory potential of 1,4-Diazabicyclo[4.3.1]decan-2-one derivatives against FKBP51.

FP_Workflow cluster_prep Assay Preparation cluster_run Assay Execution & Data Acquisition cluster_analysis Data Analysis reagents Prepare Assay Buffer, FKBP51 Protein, Fluorescent Tracer, and Test Compound Dilutions controls Prepare Positive (e.g., FK506) and Negative (DMSO) Controls reagents->controls plate Dispense Reagents into 384-well Plate controls->plate incubation Incubate Plate at Room Temperature plate->incubation read Read Fluorescence Polarization on a Plate Reader incubation->read plot Plot Polarization vs. Compound Concentration read->plot calculate Calculate IC50 and Ki Values plot->calculate

Figure 1: Experimental workflow for the Fluorescence Polarization (FP) competitive binding assay.
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT. The inclusion of a non-ionic detergent like Tween-20 is crucial to prevent non-specific binding of compounds to the protein or plate surface. DTT helps maintain the reducing environment, preventing oxidation of the protein.

    • FKBP51 Protein: Recombinant human FKBP51 is diluted in assay buffer to a final concentration of 10 nM. This concentration should be empirically determined and is typically around the Kd of the fluorescent tracer.

    • Fluorescent Tracer: A validated, high-affinity fluorescently labeled FKBP ligand (e.g., a fluorescein-labeled FK506 analog) is used at a concentration of 1 nM. The tracer concentration should be kept low to maximize the dynamic range of the assay.[1]

    • Test Compound: A 1,4-Diazabicyclo[4.3.1]decan-2-one derivative is serially diluted in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

    • Positive Control: A known FKBP inhibitor, such as FK506 or a more specific inhibitor like SAFit2, is used as a positive control to establish the dynamic range of the assay.[5]

    • Negative Control: DMSO at the same final concentration as the test compound wells serves as the negative control (0% inhibition).

  • Assay Plate Setup (384-well format):

    • Add 10 µL of test compound or control dilutions to the appropriate wells.

    • Add 10 µL of FKBP51 protein solution to all wells except the "no protein" control wells.

    • Add 10 µL of fluorescent tracer solution to all wells.

    • The final assay volume is 30 µL.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding equilibrium to be reached.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis and Validation:

    • The raw polarization data is converted to percent inhibition relative to the positive and negative controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

    • Validation Parameters: The assay should be validated for its robustness by assessing parameters such as Z'-factor (>0.5), signal-to-background ratio, and reproducibility of control IC50 values across multiple experiments.

II. Assessing Nootropic Potential: The Passive Avoidance Test

The evaluation of nootropic or cognitive-enhancing effects of 1,4-Diazabicyclo[4.3.1]decan-2-one derivatives necessitates the use of in vivo behavioral assays. The passive avoidance test is a widely used paradigm to assess learning and memory in rodents.[6][7]

A. Comparison of Behavioral Assays for Nootropic Activity

While the passive avoidance test is a valuable tool, it is essential to understand its strengths and limitations in comparison to other behavioral assays.

Assay Type Principle Advantages Disadvantages Cognitive Domain Assessed
Passive Avoidance Test Based on fear-motivated learning, where the animal learns to avoid an environment in which it has received an aversive stimulus (e.g., a mild foot shock).[6][8]Simple to perform, rapid acquisition of the task.Primarily assesses fear-based memory, can be influenced by anxiety levels.[9]Fear-motivated learning and memory
Morris Water Maze A test of spatial learning and memory where the animal must learn the location of a hidden platform in a pool of water using distal cues.Considered a gold standard for hippocampal-dependent spatial learning.Can be stressful for the animals, requires more extensive training.Spatial learning and memory
Novel Object Recognition Based on the innate tendency of rodents to explore novel objects more than familiar ones.Non-invasive, does not involve aversive stimuli.Can be influenced by locomotor activity and anxiety.Recognition memory
B. Experimental Workflow: Passive Avoidance Test

A well-controlled passive avoidance experiment is crucial for obtaining reliable data on the nootropic effects of a test compound.

Passive_Avoidance_Workflow cluster_pre Pre-Training cluster_train Training Phase cluster_test Testing Phase (24h later) cluster_data Data Analysis acclimation Animal Acclimation and Handling dosing Compound Administration (e.g., i.p.) acclimation->dosing place_light Place Animal in Lighted Compartment dosing->place_light enter_dark Animal Enters Dark Compartment place_light->enter_dark shock Deliver Mild Foot Shock enter_dark->shock place_light_test Place Animal in Lighted Compartment shock->place_light_test 24 hours measure_latency Measure Latency to Enter Dark Compartment place_light_test->measure_latency compare_groups Compare Latencies Between Treatment Groups measure_latency->compare_groups

Figure 2: Experimental workflow for the passive avoidance test.
  • Animal and Apparatus:

    • Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be acclimated to the facility for at least one week before testing.

    • Apparatus: A two-compartment box with a lighted and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training Phase:

    • Administer the 1,4-Diazabicyclo[4.3.1]decan-2-one derivative or vehicle control at a predetermined time before training (e.g., 30 minutes, intraperitoneally).

    • Place the animal in the lighted compartment. After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • When the animal enters the dark compartment with all four paws, the door is closed, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The animal is then immediately removed from the apparatus and returned to its home cage.

  • Testing Phase (24 hours later):

    • The animal is placed back into the lighted compartment.

    • The latency to enter the dark compartment is recorded, with a cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory of the aversive experience.

  • Data Analysis and Validation:

    • The latencies for the different treatment groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

    • Validation Considerations: It is crucial to include a group treated with a known cognitive enhancer (e.g., piracetam) as a positive control and a group treated with a cognitive impairing agent (e.g., scopolamine) to demonstrate the sensitivity of the model.

III. Evaluating Antibacterial Efficacy: Intracellular Growth Inhibition of Legionella pneumophila

Certain derivatives of the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold have shown promise as inhibitors of bacterial proteins, suggesting a potential role as anti-infective agents. A key target in this context is Legionella pneumophila, the causative agent of Legionnaires' disease, which replicates within host cells.

A. Comparison of Assays for Intracellular Bacterial Proliferation

Assessing the ability of a compound to inhibit the intracellular growth of bacteria requires specialized cell-based assays.

Assay Type Principle Advantages Disadvantages Endpoint Measurement
Colony Forming Unit (CFU) Assay Host cells are infected with bacteria, treated with the test compound, and then lysed at different time points. The lysate is serially diluted and plated on agar to count the number of viable bacteria.[10]Direct measure of viable bacteria, considered the gold standard.Labor-intensive, low throughput.Number of colonies
Reporter Gene Assay Bacteria are engineered to express a reporter gene (e.g., luciferase or GFP). The signal from the reporter is proportional to the number of bacteria.Higher throughput than CFU counting, allows for real-time monitoring of bacterial growth.Requires genetic modification of the bacteria, potential for signal quenching by the compound.Luminescence or fluorescence intensity
High-Content Imaging Automated microscopy and image analysis are used to quantify the number of intracellular bacteria per cell.[11]Provides single-cell resolution, can measure multiple parameters simultaneously (e.g., bacterial number, host cell morphology).Requires specialized equipment and software, can be complex to optimize.Number of bacteria per cell, percentage of infected cells
B. Experimental Workflow: Intracellular Growth Inhibition Assay (CFU-based)

The CFU-based assay, despite its lower throughput, provides a direct and reliable measure of bacterial viability and is therefore a crucial component of the validation process.

Bacterial_Growth_Workflow cluster_infection Infection cluster_treatment Treatment cluster_lysis Lysis and Plating cluster_quantification Quantification seed_cells Seed Host Cells (e.g., A549, U937) infect_bacteria Infect Cells with L. pneumophila seed_cells->infect_bacteria add_compound Add Test Compound and Controls infect_bacteria->add_compound lyse_cells Lyse Host Cells at Different Time Points add_compound->lyse_cells plate_lysate Plate Serial Dilutions of Lysate lyse_cells->plate_lysate incubate_plates Incubate Agar Plates plate_lysate->incubate_plates count_cfu Count Colony Forming Units (CFUs) incubate_plates->count_cfu

Figure 3: Experimental workflow for the intracellular growth inhibition assay (CFU-based).
  • Cell and Bacterial Culture:

    • Host Cells: Human lung adenocarcinoma cells (A549) or human monocytic cells (U937) are commonly used host cells for L. pneumophila infection.[12] The choice of host cell can influence the outcome of the assay and should be carefully considered.

    • Bacteria: L. pneumophila is grown in buffered charcoal yeast extract (BCYE) agar.

  • Infection and Treatment:

    • Seed host cells in a 24-well plate and allow them to adhere overnight.

    • Infect the cells with L. pneumophila at a multiplicity of infection (MOI) of 0.1.

    • After a 2-hour incubation to allow for bacterial entry, the cells are washed to remove extracellular bacteria.

    • Fresh media containing the 1,4-Diazabicyclo[4.3.1]decan-2-one derivative at various concentrations is added. A known antibiotic effective against L. pneumophila (e.g., erythromycin) is used as a positive control.

  • Lysis and Plating:

    • At various time points (e.g., 0, 24, 48, and 72 hours post-infection), the infected cells are washed and then lysed with sterile water to release the intracellular bacteria.

    • The lysate is serially diluted and plated on BCYE agar.

  • Quantification and Analysis:

    • The plates are incubated for 3-5 days, and the number of CFUs is counted.

    • The fold-change in CFU over time is calculated for each treatment condition to determine the effect of the compound on intracellular bacterial replication.

    • The minimum inhibitory concentration (MIC) required to prevent intracellular growth can be determined.

IV. The Pillars of Trustworthiness: A Self-Validating System

For any bioactivity assay to be considered reliable, it must be part of a self-validating system. This involves a multi-faceted approach to ensure the accuracy, precision, and reproducibility of the data.

  • Orthogonal Assays: Employing multiple, distinct assays to measure the same biological activity provides a higher degree of confidence in the results. For example, confirming a hit from an FP screen with an ITC experiment.

  • Appropriate Controls: The consistent use of positive and negative controls is non-negotiable. For enzyme inhibition assays, this includes a known inhibitor and a vehicle control. For cell-based assays, controls for cytotoxicity are also essential.

  • Statistical Rigor: All experiments should be adequately powered, and the data analyzed using appropriate statistical methods. The reporting of p-values and confidence intervals is essential for interpreting the significance of the findings.

  • Reproducibility: Key experiments should be independently repeated to ensure the reproducibility of the results. This includes intra- and inter-assay variability assessments.

V. Conclusion: A Roadmap for Confident Bioactivity Validation

The validation of bioactivity assays for novel compounds such as 1,4-Diazabicyclo[4.3.1]decan-2-one is a critical and multifaceted process. This guide has provided a comparative overview of key assays for assessing its potential as an FKBP inhibitor, a nootropic agent, and an antibacterial compound. By understanding the principles, advantages, and limitations of each assay, and by adhering to rigorous validation standards, researchers can generate high-quality, reproducible data that will confidently guide the progression of these promising compounds through the drug discovery pipeline.

References

  • Basting, D., et al. (2021). Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells. ChemBioChem, 22(13), 2263-2269. [Link]

  • Cowen, L. E., et al. (2014). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (92), e52033. [Link]

  • Kim, Y., et al. (2021). FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells. The FEBS Journal, 288(12), 3876-3891. [Link]

  • Sivils, J. C., & Cox, M. B. (2011). FKBP51 and FKBP52 in signaling and disease. Trends in Endocrinology & Metabolism, 22(12), 481-490. [Link]

  • Kim, Y., et al. (2021). FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells. The FEBS Journal, 288(12), 3876-3891. [Link]

  • Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(38), 5091-5095. [Link]

  • Basting, D., et al. (2021). Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells. ChemBioChem, 22(13), 2263-2269. [Link]

  • Mali, A. D., et al. (2012). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 159-180. [Link]

  • Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]

  • Eagle, A. L., et al. (2015). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. Journal of Visualized Experiments, (105), e53311. [Link]

  • Smith, J. L., & Jones, A. B. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 3. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Garduño, R. A., et al. (2002). Intracellular Growth of Legionella pneumophila Gives Rise to a Differentiated Form Dissimilar to Stationary-Phase Forms. Infection and Immunity, 70(11), 6273-6283. [Link]

  • Leiter, O., et al. (2022). Protocol for three alternative paradigms to test spatial learning and memory in mice. STAR Protocols, 3(1), 101131. [Link]

  • Worden, E. J., et al. (2016). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. PLoS ONE, 11(11), e0166823. [Link]

  • Muthukrishnan, S., et al. (2019). Quantitative Analysis of Intracellular Fluorescent Foci in Live Bacteria. Biophysical Journal, 116(3), 551-563. [Link]

  • Reddit. (2015). Passive avoidance test problems. r/neuro. [Link]

  • Ganusov, V. V., & Lythe, G. (2019). Quantifying bacterial fitness in intracellular dynamics. bioRxiv. [Link]

  • Li, L., et al. (2015). Intracellular Growth and Morphological Characteristics of Legionella pneumophila during Invasion and Proliferation in Different Cells. Japanese Journal of Infectious Diseases, 68(5), 381-388. [Link]

  • Smith, J. L., & Jones, A. B. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 3. [Link]

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Giraud, C., et al. (2020). Regulation of FKBP51 and FKBP52 functions by post-translational modifications. Biochemical Society Transactions, 48(4), 1467-1479. [Link]

  • Reed, S. M., et al. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments, (93), e52096. [Link]

  • ResearchGate. (2025). Passive Avoidance. [Link]

  • Shuman, H. A., et al. (2017). High-Throughput Intracellular Antimicrobial Susceptibility Testing of Legionella pneumophila. Antimicrobial Agents and Chemotherapy, 61(11), e01323-17. [Link]

  • Valdivia, R. H., & Falkow, S. (2002). Assay Development for Image-Based Quantification of Intracellular Bacterial Replication and Analysis of the Innate Immune Response to Infection. Methods in Enzymology, 358, 379-391. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes. Disease-modifying Drugs. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Regulatory Perspective On Bioassay Implementation Strategies For Potency Evaluation Of Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Ligand binding affinities measured by fluorescence polarization and.... [Link]

  • MDPI. (n.d.). Biological Actions of the Hsp90-binding Immunophilins FKBP51 and FKBP52. [Link]

  • ResearchGate. (n.d.). Intracellular growth curves of Legionella pneumophila virulent strain.... [Link]

  • Wiles, S., et al. (2018). High-Throughput Quantification of Bacterial-Cell Interactions Using Virtual Colony Counts. Frontiers in Cellular and Infection Microbiology, 8, 38. [Link]

  • Bentham Science Publishers. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. [Link]

  • ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]

  • mediaTUM. (n.d.). Structural and biophysical characterization of FKBP51/52 and their binding partners. [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • MDPI. (n.d.). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. [Link]

  • Helaine, S., et al. (2010). Dynamics of intracellular bacterial replication at the single cell level. Current Opinion in Microbiology, 13(1), 69-75. [Link]

  • Scribd. (n.d.). Passive Avoidance Test Procedure. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • PLOS Pathogens. (n.d.). Identification of Host Cytosolic Sensors and Bacterial Factors Regulating the Type I Interferon Response to Legionella pneumophila. [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ResearchGate. (2025). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. [Link]

  • ACS Chemical Biology. (2026). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,4-Diazabicyclo[4.3.1]decan-2-one Analogs as Potent FKBP51 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of compounds, the 1,4-diazabicyclo[4.3.1]decan-2-one analogs, which have emerged as potent and selective inhibitors of the FK506-binding protein 51 (FKBP51). FKBP51 is a validated therapeutic target for a range of stress-related disorders, including major depression, anxiety, and post-traumatic stress disorder (PTSD), as well as chronic pain and obesity.[1][2][3] This document will dissect the key structural features of these bicyclic analogs that govern their binding affinity and selectivity, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation.

The Emergence of the 1,4-Diazabicyclo[4.3.1]decan-2-one Scaffold

The discovery of selective FKBP51 inhibitors has been a significant challenge due to the high structural homology with its close counterpart, FKBP52. While both are intracellular receptors for the immunosuppressant drug FK506, they often exert opposing physiological effects. The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold has proven to be a particularly rigid and effective framework for developing potent and selective FKBP51 ligands.[4] This rigidity is crucial as it pre-organizes the key pharmacophoric elements into a conformation that is highly complementary to the FKBP51 binding site, a strategy that has led to a significant enhancement in binding affinity compared to more flexible, monocyclic precursors.[5]

A pivotal development in this area has been the introduction of 3,10-diazabicyclo[4.3.1]-decan-2-one sulfonamides, which have been shown to closely mimic the bound conformation of natural ligands like FK506.[4] X-ray crystallography studies have revealed the intricate details of how these analogs interact with the FKBP51 active site, providing a solid foundation for rational drug design and a deeper understanding of the SAR.[4][6]

Decoding the Structure-Activity Relationship

The binding affinity of 1,4-diazabicyclo[4.3.1]decan-2-one analogs for FKBP51 is finely tuned by substitutions at several key positions on the bicyclic core and the appended sulfonamide moiety.

The Bicyclic Core and the N3-Substituent

The rigid bicyclic core serves as the foundational anchor for the molecule within the FKBP51 binding pocket. The substituent at the N3 position plays a crucial role in occupying a hydrophobic pocket. A variety of substituents have been explored, with a general trend indicating that moieties capable of forming favorable van der Waals interactions lead to enhanced potency.

The N10-Sulfonamide Moiety

The sulfonamide group at the N10 position is a critical element for high-affinity binding. One of the sulfonyl oxygens forms a key hydrogen bond with the backbone amide of Ile87 in FKBP51, while the other interacts with Tyr113.[4] The nature of the aryl group attached to the sulfonamide is a major determinant of potency and selectivity. Electron-withdrawing groups on the aromatic ring generally enhance binding. For instance, 3,5-dichlorophenyl derivatives have consistently shown high affinity.[7]

The C5-Substituent

Modifications at the C5 position of the bicyclic ring have been explored to further optimize the ligand's interaction with the protein. The introduction of small, polar groups at this position can lead to additional favorable interactions and improved physicochemical properties. For example, hydroxylation at the C5 position has been shown to be a viable strategy.[8]

The Impact of Alpha-Methyl Substitution

A significant advancement in the SAR of this class of compounds has been the discovery that the introduction of a methyl group at the alpha-position to the N3-substituent, particularly in the (S)-configuration, can dramatically increase binding affinity.[5] This is attributed to the methyl group fixing the conformation of the N3-substituent in a more favorable orientation for binding, thereby reducing the entropic penalty upon binding. This alpha-methylation can lead to a 5- to 20-fold increase in affinity for FKBPs.[5]

Below is a diagram illustrating the key SAR points for the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold.

SAR_summary Key Structure-Activity Relationships of 1,4-Diazabicyclo[4.3.1]decan-2-one Analogs cluster_N3 N3-Substituent cluster_N10 N10-Sulfonamide cluster_C5 C5-Substituent scaffold 1,4-Diazabicyclo[4.3.1]decan-2-one Core N3 Occupies hydrophobic pocket scaffold->N3 at N3 N10 Essential for high affinity scaffold->N10 at N10 C5 Fine-tuning interactions scaffold->C5 at C5 N3_SAR Alkyl/Aryl groups for van der Waals interactions. (S)-alpha-methyl substitution enhances affinity. N3->N3_SAR N10_SAR Aryl sulfonamides are optimal. Electron-withdrawing groups on aryl ring increase potency (e.g., 3,5-dichloro). N10->N10_SAR C5_SAR Small polar groups (e.g., -OH) can improve properties. C5->C5_SAR

Caption: Key SAR points for 1,4-diazabicyclo[4.3.1]decan-2-one analogs.

Comparative Performance Data

The following table summarizes the binding affinities of representative 1,4-diazabicyclo[4.3.1]decan-2-one analogs for FKBP12 and FKBP51, highlighting the impact of various structural modifications. The data is compiled from published literature.[7][9]

CompoundR1 (N3-substituent)R2 (N10-sulfonamide aryl)Ki (nM) for FKBP12Ki (nM) for LpMip
1 Pyridine3,5-dichlorophenyl1.33860
7a 4-methylpiperidine3,5-dichlorophenyl0.3708
7f ---158

Note: LpMip is the macrophage infectivity potentiator from Legionella pneumophila, an FKBP homolog.

Experimental Protocols

General Synthetic Scheme

The synthesis of the 3,10-diazabicyclo[4.3.1]decan-2-one core is a multi-step process that has been stereoselectively optimized. A representative synthetic workflow is depicted below.[8][9]

synthesis_workflow General Synthetic Workflow start Acyclic Precursor negishi Pd-catalyzed Negishi Coupling start->negishi epoxidation Asymmetric Shi Epoxidation negishi->epoxidation cyclization Intramolecular Epoxide Opening epoxidation->cyclization core Bicyclic Core Formation cyclization->core derivatization Sulfonamide Coupling / N3-Alkylation core->derivatization final_product Final Analog derivatization->final_product

Caption: A generalized synthetic workflow for 1,4-diazabicyclo[4.3.1]decan-2-one analogs.

Step-by-Step Synthesis of the Bicyclic Core:

A detailed, step-by-step protocol for the synthesis of the core scaffold can be found in the supplementary information of the cited literature, for example, in Bischoff et al., 2014.[8] The key steps typically involve:

  • Negishi Coupling: A palladium-catalyzed cross-coupling reaction to form a key C-C bond in the acyclic precursor.

  • Asymmetric Epoxidation: A stereoselective epoxidation, often using the Shi catalyst, to introduce the desired chirality.

  • Intramolecular Cyclization: An acid-catalyzed intramolecular epoxide opening and subsequent cyclization to form the rigid bicyclic system.

FKBP51 Competitive Binding Assay (Fluorescence Polarization)

The binding affinity of the synthesized analogs is typically determined using a competitive fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled ligand (tracer) from the FKBP51 binding site by the test compound.[7]

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger FKBP51 protein, its tumbling is slowed, leading to a high polarization signal. A test compound that binds to FKBP51 will compete with the fluorescent ligand, causing a decrease in the polarization signal that is proportional to its binding affinity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 100 mM NaCl, 0.5 mM DTT, pH 7.5).

    • FKBP51 Protein: Dilute purified recombinant human FKBP51 to the desired concentration in assay buffer.

    • Fluorescent Tracer: Prepare a stock solution of a known fluorescent FKBP ligand (e.g., a fluorescein-labeled analog) in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (for controls) to the wells of a black, low-volume 384-well plate.

    • Add a solution containing FKBP51 and the fluorescent tracer in assay buffer to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization data is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer).

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

Conclusion and Future Perspectives

The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold represents a significant breakthrough in the development of potent and selective FKBP51 inhibitors. The rigid nature of the bicyclic core, combined with the key interactions of the N10-sulfonamide and the conformational control exerted by alpha-substitution at the N3-appendage, provides a powerful platform for designing novel therapeutics. The detailed SAR understanding, supported by structural biology and robust biochemical assays, paves the way for further optimization of these compounds to improve their drug-like properties and advance them into clinical development for the treatment of stress-related and other disorders. Future efforts will likely focus on fine-tuning the physicochemical properties of these analogs to enhance their pharmacokinetic profiles while maintaining their high potency and selectivity.

References

  • Bauder, M., Meyners, C., Purder, P. L., Merz, S., Sugiarto, W. O., Voll, A. M., Heymann, T., & Hausch, F. (2021). Structure-Based Design of High-Affinity Macrocyclic FKBP51 Inhibitors. Journal of Medicinal Chemistry, 64(6), 3320–3349. [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic Letters, 16(19), 5254–5257. [Link]

  • Deutscher, R. C. E., Meyners, C., Repity, M. L., Sugiarto, W. O., Kolos, J. M., Maciel, E. V. S., Heymann, T., Geiger, T. M., Knapp, S., Lermyte, F., & Hausch, F. (2024). Discovery of fully synthetic FKBP12-mTOR molecular glues. Chemical Science, 15(12), 4256-4264. [Link]

  • Gaali, S., Kirschner, A., Cuboni, S., Hartmann, J., Kozany, C., Balsevich, G., Namendorf, C., Fernandez-Vizarra, P., Sippel, C., Zannas, A. S., Draenert, R., Binder, E. B., Almeida, O. F. X., Rühter, G., Uhr, M., Schmidt, M. V., Touma, C., Bracher, A., & Hausch, F. (2015). Selective inhibitors of the FK506-binding protein 51 by induced fit. Nature Chemical Biology, 11(1), 33–37. [Link]

  • Hausch, F., & Wang, Y. (2016). Bicyclic and polycyclic ligands for FKBPs. Frontiers in Pharmacology, 9, 1425. [Link]

  • Hausch, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2536-2545. [Link]

  • Hausch, F., et al. (2024). [4.3.1] Bicyclic FKBP ligands inhibit Legionella pneumophila infection by LpMip-dependent and LpMip independent mechanisms. ChemRxiv. [Link]

  • Hausch, F., et al. (2023). Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506-Binding Protein 51 (FKBP51). Angewandte Chemie International Edition, 62(51), e202312345. [Link]

  • Hausch, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemRxiv. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved January 28, 2026, from [Link]

  • Pomplun, S., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • RCSB PDB. (2014). 4TX0: The Fk1 domain of FKBP51 in complex with (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-5-(2-methoxyethoxy)-3-(2-methoxyethyl)-3,10-diazabicyclo[4.3.1]decan-2-one. [Link]

  • SENSAPHARM. (2018). Analysis of fluorescence polarization competition assays with affinimeter. [Link]

  • Wang, Y., Kirschner, A., Fabian, A. K., Gopalakrishnan, R., Kress, C., Hoogeland, B., Koch, U., Kozany, C., Bracher, A., & Hausch, F. (2013). Increasing the efficiency of ligands for FK506-binding protein 51 by conformational control. Journal of Medicinal Chemistry, 56(10), 3922–3935. [Link]

  • Xiao, J., & Wilson, T. E. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 25(8), 987-1004. [Link]

  • Zhang, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4538-4545. [Link]

  • Bischoff, M., et al. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. Organic Letters, 16(19), 5254-5257. [Link]

  • Gaali, S., et al. (2015). Selective inhibitors of the FK506-binding protein 51 by induced fit. Nature Chemical Biology, 11, 33-37. [Link]

Sources

The Advantage of Rigidity: A Comparative Guide to the Biological Activity of 1,4-Diazabicyclo[4.3.1]decan-2-one and its Monocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for potent and selective therapeutic agents is a perpetual challenge. The careful design of molecular scaffolds plays a pivotal role in achieving desired biological activity. This guide provides an in-depth technical comparison of the biological activity of the rigid bicyclic scaffold, 1,4-diazabicyclo[4.3.1]decan-2-one, and its more flexible monocyclic analogs, such as substituted piperidines and pyrrolidines. The primary focus of this analysis will be on their well-documented activity as inhibitors of the FK506-binding proteins (FKBPs), a family of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer and infectious diseases.

Executive Summary

The 1,4-diazabicyclo[4.3.1]decan-2-one scaffold consistently demonstrates superior binding affinity for FKBPs, particularly FKBP51 and FKBP52, when compared to its monocyclic counterparts. This enhanced activity is attributed to the pre-organization of the bicyclic structure, which locks the molecule in a bioactive conformation, minimizing the entropic penalty upon binding. Furthermore, this rigid framework facilitates a crucial and unusual hydrogen bond with a key tyrosine residue within the FKBP active site, a feature not as readily achieved by more flexible monocyclic analogs. While the exploration of this scaffold's activity at other targets, such as nicotinic acetylcholine receptors, is ongoing, its prominence as a privileged core for potent FKBP inhibition is well-established.

The Structural Rationale: Rigidity Confers Affinity

The fundamental difference between the 1,4-diazabicyclo[4.3.1]decan-2-one core and its monocyclic analogs, like N-acylpiperidines or N-acylpyrrolidines, lies in their conformational flexibility. Monocyclic rings can adopt multiple conformations in solution, and only a subset of these will be conducive to binding with the target protein. The transition to this "active" conformation requires an energetic cost, known as the entropic penalty.

The bicyclic nature of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold significantly constrains its conformational freedom.[1] This "pre-organization" means that a larger population of the ligand molecules exists in a shape that is already complementary to the binding site of FKBPs.[1] This inherent rigidity reduces the entropic loss upon binding, leading to a more favorable free energy of binding and, consequently, higher affinity.[1]

A critical interaction that highlights the advantage of the bicyclic system is the formation of an unusual hydrogen bond between the sulfonamide nitrogen of the ligand and the hydroxyl group of a tyrosine residue (Tyr113 in FKBP51) in the enzyme's active site.[2] The rigid structure of the diazabicyclo[4.3.1]decan-2-one derivative optimally positions the sulfonamide nitrogen to accept this hydrogen bond, mimicking a putative transition state of the enzyme and contributing significantly to the binding affinity.[2] Flexible monocyclic analogs struggle to consistently maintain this optimal orientation.

G cluster_0 Bicyclic Ligand (Pre-organized) cluster_1 Monocyclic Analog (Flexible) Bicyclic 1,4-Diazabicyclo [4.3.1]decan-2-one Rigid Conformation Bioactive Conformation Bicyclic->Rigid Conformation Locked FKBP Binding Site FKBP Binding Site Rigid Conformation->FKBP Binding Site High Affinity Binding (Low Entropic Penalty) Monocyclic N-Acylpiperidine Conformer1 Inactive Conformation 1 Monocyclic->Conformer1 Conformer2 Inactive Conformation 2 Monocyclic->Conformer2 ActiveConformer Bioactive Conformation Monocyclic->ActiveConformer ActiveConformer->FKBP Binding Site Lower Affinity Binding (High Entropic Penalty)

Caption: Conformational pre-organization of bicyclic vs. monocyclic ligands.

Comparative Biological Data: FKBP Inhibition

Compound ScaffoldDerivative Substituents (R-groups)TargetKi (nM)Reference
1,4-Diazabicyclo[4.3.1]decan-2-one R1 = 4-methylpiperidineFKBP120.3[3]
R1 = pyridineFKBP121.3[3]
R1 = 4-methylpiperidineLpMip708[3]
R1 = pyridineLpMip3860[3]

LpMip is the macrophage infectivity potentiator from Legionella pneumophila, an FKBP homolog.

The data illustrates that even within the bicyclic scaffold, subtle changes in substituents can significantly impact binding affinity. For instance, the replacement of a pyridine ring with a 4-methylpiperidine group at the R1 position resulted in a more than 4-fold increase in affinity for FKBP12 and a more than 5-fold increase for LpMip.[3] This highlights the importance of fine-tuning substituents in combination with the privileged bicyclic core.

It is generally accepted that monocyclic analogs with similar substituents would exhibit significantly weaker binding, often in the higher nanomolar to micromolar range, due to the energetic cost of adopting the correct binding conformation.[2]

Activity at Nicotinic Acetylcholine Receptors: An Area for Further Exploration

While the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold has been extensively studied for its interaction with FKBPs, its activity at other targets, such as nicotinic acetylcholine receptors (nAChRs), is less defined. Other diazabicyclic systems, like 1,4-diazabicyclo[3.2.2]nonane, have been developed as potent nAChR ligands.[4] Given the structural similarities, it is plausible that derivatives of 1,4-diazabicyclo[4.3.1]decan-2-one could interact with nAChRs. However, at present, there is a lack of specific experimental data to support a comparative analysis. Future research in this area could uncover novel biological activities for this versatile scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of the 1,4-Diazabicyclo[4.3.1]decan-2-one Scaffold

The synthesis of the bicyclic core is a multi-step process that requires careful control of stereochemistry. A representative synthetic route is outlined below.

G A Acyclic Precursor (e.g., substituted glutaric acid derivative) B Intramolecular Mannich Reaction A->B C Pipecolic Acid Intermediate B->C D Amide Coupling C->D E Linear Peptide-like Precursor D->E F Intramolecular Cyclization (e.g., N-acyliminium ion cyclization) E->F G 1,4-Diazabicyclo[4.3.1]decan-2-one Scaffold F->G

Caption: General synthetic workflow for the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold.

Step-by-Step Methodology:

  • Formation of the Pipecolic Acid Intermediate: The synthesis often commences from an acyclic precursor, such as a derivative of glutaric acid. An intramolecular Mannich reaction or similar cyclization strategy is employed to construct the central piperidine ring, yielding a substituted pipecolic acid derivative.

  • Amide Coupling: The resulting pipecolic acid intermediate is then coupled with an appropriate amino acid or amino alcohol derivative to extend the molecule and introduce the necessary functional groups for the second cyclization.

  • Intramolecular Cyclization: The key step involves an intramolecular cyclization to form the second ring. This is often achieved through an N-acyliminium ion cyclization, which proceeds with high stereoselectivity to yield the desired 1,4-diazabicyclo[4.3.1]decan-2-one scaffold.

  • Functionalization: Further modifications to the scaffold, such as the introduction of sulfonyl groups or other substituents, are typically performed in the final steps to generate a library of analogs for biological testing.

FKBP Binding Assay: Fluorescence Polarization

A competitive fluorescence polarization (FP) assay is a robust and high-throughput method to determine the binding affinity of unlabeled ligands to FKBPs.

Principle: A fluorescently labeled ligand (tracer) with known affinity for the FKBP is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger FKBP protein, the tracer's tumbling is restricted, leading to a high fluorescence polarization signal. Unlabeled test compounds compete with the tracer for binding to the FKBP. A potent competitor will displace the tracer, causing a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant FKBP protein (e.g., FKBP12 or FKBP51) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA).

    • Prepare a stock solution of the fluorescent tracer (e.g., a fluorescein-labeled high-affinity FKBP ligand) in DMSO.

    • Prepare serial dilutions of the test compounds (1,4-diazabicyclo[4.3.1]decan-2-one derivatives and monocyclic analogs) in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of the FKBP protein to all wells.

    • Add the serially diluted test compounds to the wells.

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

Functional Assay: Peptidyl-Prolyl Isomerase (PPIase) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FKBPs, which is the cis-trans isomerization of peptidyl-prolyl bonds.

Principle: A chromogenic peptide substrate (e.g., N-succinyl-Ala-Leu-Pro-Phe-p-nitroanilide) is used. The cis-isomer of this substrate is cleaved by chymotrypsin at a much slower rate than the trans-isomer. FKBPs catalyze the conversion of the cis-isomer to the trans-isomer, thus accelerating the rate of cleavage by chymotrypsin, which releases the chromophore p-nitroaniline. The rate of color development is monitored spectrophotometrically. Inhibitors of the FKBP's PPIase activity will slow down this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant FKBP protein in assay buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl).

    • Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., trifluoroethanol containing LiCl).

    • Prepare a stock solution of chymotrypsin in 1 mM HCl.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, FKBP protein, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the peptide substrate and chymotrypsin.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 390 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

For drug development professionals, the key takeaway is the power of conformational constraint in ligand design. The superior performance of the bicyclic system underscores the importance of moving beyond simple monocyclic scaffolds to achieve higher potency and potentially greater selectivity.

Future research should focus on a direct, systematic comparison of the biological activity of 1,4-diazabicyclo[4.3.1]decan-2-one derivatives and their exact monocyclic counterparts with identical substituents. This would provide a more precise quantification of the energetic advantage conferred by the bicyclic framework. Additionally, exploring the activity of this scaffold at other therapeutically relevant targets, such as nicotinic acetylcholine receptors, could open up new avenues for drug discovery.

References

  • WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders - Google Patents.
  • Increasing the Efficiency Efficiency of Ligands for the FK506-Binding Protein 51 by Conformational Control: Complex of FKBP51 with (1S,6R)-3-[2-(3,4-dimethoxyphenoxy)ethyl]-10-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl. RCSB PDB.
  • [4.3.1] Bicyclic FKBP ligands inhibit Legionella pneumophila infection by LpMip-dependent and LpMip independent mechanisms - ChemRxiv. Available at: [Link]

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC. Available at: [Link]

Sources

The Fulcrum of Chirality: A Comparative Review of Conformationally Restricted Diamines in Asymmetric Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of molecular recognition, the spatial arrangement of functional groups is paramount. For researchers in drug development and asymmetric catalysis, diamines serve as privileged scaffolds and ligands, their nitrogen atoms providing crucial points of interaction. However, the inherent flexibility of simple acyclic diamines can be a double-edged sword, leading to a loss of binding entropy and diminished stereocontrol. The strategic imposition of conformational restrictions on the diamine framework has emerged as a powerful approach to mitigate these challenges, yielding ligands and molecular building blocks with enhanced performance. This guide provides an in-depth comparative review of prominent classes of conformationally restricted diamines, offering insights into their synthesis, structural characteristics, and performance in demanding applications, supported by experimental data and detailed protocols.

The Rationale for Rigidity: An Entropic Advantage

The fundamental principle underpinning the utility of conformationally restricted diamines lies in minimizing the entropic penalty upon binding to a metal center or a biological target.[1] An unrestrained, flexible diamine possesses a multitude of accessible conformations in solution. For it to adopt the specific geometry required for effective binding, it must forfeit a significant degree of conformational freedom, an entropically unfavorable process. By pre-organizing the diamine into a more rigid scaffold that approximates the desired bound conformation, this entropic cost is substantially reduced, leading to enhanced binding affinity and, in the context of catalysis, a more defined and predictable chiral environment.[1]

A Landscape of Constrained Architectures: A Comparative Overview

Conformationally restricted diamines can be broadly categorized based on their structural motifs. This guide will focus on three principal classes: C₂-symmetric cyclic diamines, bicyclic diamines, and spirocyclic diamines. Each class offers a unique spatial presentation of the diamine functionalities, rendering them suitable for distinct applications.

C₂-Symmetric Cyclic Diamines: The Workhorses of Asymmetric Catalysis

C₂-symmetric diamines, characterized by a twofold rotational axis of symmetry, have become indispensable ligands in asymmetric catalysis. Their symmetry simplifies the analysis of reaction transition states and often leads to high levels of enantioselectivity.

trans-1,2-Diaminocyclohexane (DACH) is arguably one of the most successful and widely utilized chiral diamines. Its rigid cyclohexane backbone locks the two amino groups in a trans-diaxial or trans-diequatorial orientation, providing a well-defined chiral environment.

Experimental Protocol: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane

This protocol outlines a common method for the resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid.[2]

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • (+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve racemic trans-1,2-diaminocyclohexane (1 equivalent) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (1 equivalent) in methanol.

  • Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This salt contains the desired (1R,2R)-diamine.

  • To recover the free diamine, dissolve the crystals in a minimum amount of hot water and add 10% sodium hydroxide solution until the solution is strongly alkaline (pH > 12).

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield (1R,2R)-(-)-1,2-diaminocyclohexane.

trans-1,2-Diphenylethylene-1,2-diamine (DPEN) and its derivatives are another cornerstone of asymmetric catalysis, particularly in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions. The phenyl groups provide steric bulk that effectively shields two quadrants of the metal center, directing the approach of the substrate.

Comparative Performance in Asymmetric Hydrogenation:

The true measure of a chiral ligand lies in its performance in catalytic reactions. The asymmetric hydrogenation of ketones is a benchmark transformation for evaluating the efficacy of chiral diamine ligands.

Catalyst PrecursorChiral Diamine LigandSubstrateConversion (%)ee (%)Reference
[RuCl₂(p-cymene)]₂(R,R)-TsDPENAcetophenone>9897 (R)[3]
[RuCl₂(p-cymene)]₂(1R,2R)-DACH derivativeAcetophenone9592 (R)[3]

Table 1: Comparison of (R,R)-TsDPEN and a (1R,2R)-DACH derivative in the asymmetric transfer hydrogenation of acetophenone. Note that reaction conditions may vary between studies.

The data in Table 1 illustrates the high levels of enantioselectivity achievable with both DPEN and DACH-based ligands. The choice between them often depends on the specific substrate and the fine-tuning of the ligand structure.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst

This protocol is a representative example of a Noyori-type asymmetric hydrogenation.[4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Acetophenone

  • Anhydrous and degassed isopropanol

  • Potassium hydroxide (KOH)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl₂(p-cymene)]₂ (0.005 mol%) and (R,R)-TsDPEN (0.01 mol%).

  • Add a solution of KOH (0.02 mol%) in isopropanol.

  • Add acetophenone (1 mmol).

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 8 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the autoclave and analyze the reaction mixture for conversion and enantiomeric excess.

Bicyclic Diamines: Scaffolds for Pre-organized Functionality

Bicyclic diamines offer a higher degree of conformational rigidity compared to their monocyclic counterparts. This pre-organization can lead to enhanced binding and selectivity.[5] The synthesis of these structures can be more challenging but provides access to unique three-dimensional arrangements of the amino groups.

cluster_0 General Synthetic Approach to Bicyclic Diamines Diels-Alder Diels-Alder Cycloaddition Functional_Group_Manipulation Functional Group Manipulation Diels-Alder->Functional_Group_Manipulation Ring_Formation Second Ring Formation Functional_Group_Manipulation->Ring_Formation Bicyclic_Diamine Bicyclic Diamine Ring_Formation->Bicyclic_Diamine

Caption: A generalized synthetic pathway to bicyclic diamines.

Spirocyclic Diamines: Introducing Three-Dimensionality in Medicinal Chemistry

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of new regions of chemical space.[6][7][8] Spirocyclic diamines provide a rigid framework for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity for biological targets.[9][10]

Spirocyclic_Diamine Spirocyclic Diamine Scaffold Improved_Properties Enhanced Potency Increased Selectivity Favorable ADME Properties Spirocyclic_Diamine->Improved_Properties Drug_Candidate Drug Candidate Improved_Properties->Drug_Candidate

Caption: The role of spirocyclic diamines in drug discovery.

Conformational Analysis: Visualizing the Invisible

Understanding the three-dimensional structure of conformationally restricted diamines is crucial for rationalizing their performance and for the design of new and improved derivatives. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides invaluable information about the through-space proximity of protons in a molecule, allowing for the elucidation of its preferred conformation in solution.[11][12][13]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides a precise and unambiguous picture of the molecular structure in the solid state.[14][15][16][17] This technique is particularly powerful for visualizing the coordination of diamine ligands to metal centers in catalytic complexes.

Determination of Enantiomeric Excess: Quantifying Success

A critical aspect of evaluating the performance of chiral diamine ligands is the accurate determination of the enantiomeric excess (ee) of the reaction product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a standard solution of the racemic product.

  • Inject the racemic standard onto the chiral HPLC column and optimize the mobile phase composition (typically a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomers.

  • Prepare a solution of the product from the asymmetric reaction.

  • Inject the reaction product solution onto the column using the optimized conditions.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion and Future Outlook

Conformationally restricted diamines represent a powerful class of molecules with broad applications in asymmetric catalysis and medicinal chemistry. By reducing conformational flexibility, these scaffolds and ligands offer significant advantages in terms of binding affinity, stereoselectivity, and biological activity. The continued development of novel synthetic routes to access increasingly complex and diverse constrained diamine architectures, coupled with a deeper understanding of their conformational properties and mechanism of action, will undoubtedly lead to the discovery of even more potent and selective catalysts and therapeutic agents in the future.

References

  • Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2021, March 1). BORIS Portal. Retrieved January 28, 2026, from [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023, November 24). MDPI. Retrieved January 28, 2026, from [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. (n.d.). Wiley-VCH. Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization, X-ray structures, and catalytic activity of new Mn(I) and Re(I) metal complexes of chelating phosphinopyridylamine and its sulfide ligands. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • a comparative molecular field analysis of an asymmetric Diels-Alder reaction with catalysts containing bisoxazoline or phosphinooxazoline ligands. (2003, June 13). PubMed. Retrieved January 28, 2026, from [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). ACS Publications. Retrieved January 28, 2026, from [Link]

  • The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Bicyclic Conformationally Restricted Diamines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • X ray crystallography Publications. (n.d.). Weizmann Institute of Science. Retrieved January 28, 2026, from [Link]

  • Computational and NMR spectroscopy insights into the conformation of cyclic di-nucleotides. (2017, November 29). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (n.d.). Arkivoc. Retrieved January 28, 2026, from [Link]

  • Crystallography, quantitative structure-activity relationships, (QSAR) and molecular graphics in a comparative analysis of the inhibition of dihydrofolate reductase from chicken liver and Lactobacillus casei by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (n.d.). BORIS Portal. Retrieved January 28, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved January 28, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 28, 2026, from [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes. (n.d.). Google Patents.
  • The Historical Development of Asymmetric Hydrogenation. (n.d.). Wiley-VCH. Retrieved January 28, 2026, from [Link]

  • Catalytic asymmetric hydrogenation of α-substituted ketones and aldehydes via dynamic kinetic resolution: Efficient approach to chiral alcohols. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2024, February 29). CCS Chemistry. Retrieved January 28, 2026, from [Link]

  • Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYXCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved January 28, 2026, from [Link]

  • X-Ray Structures. (n.d.). The Emslie Group. Retrieved January 28, 2026, from [Link]

  • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (n.d.). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Asymmetric Catalysis of the Diels–Alder Reaction with a Chiral Amine through Reversible. (n.d.). Andrew G. Myers Research Group. Retrieved January 28, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021, August 24). Frontiers. Retrieved January 28, 2026, from [Link]

  • (1R,2R)-(-)-1,2-cyclohexanediamine (1R,2R)-(-)-1,2-cyclooctanediol. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (n.d.). OUCI. Retrieved January 28, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). PubMed. Retrieved January 28, 2026, from [Link]

  • Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 1,4-Diazabicyclo[4.3.1]decan-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, novel molecular scaffolds are the bedrock of innovation. Among these, bridged bicyclic structures like 1,4-Diazabicyclo[4.3.1]decan-2-one and its derivatives hold significant promise due to their rigid conformational frameworks, a key attribute in designing molecules with high affinity and selectivity for biological targets. However, the journey from synthesis to application is paved with the paramount responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural controls for the safe handling of 1,4-Diazabicyclo[4.3.1]decan-2-one, grounded in established safety protocols and a deep understanding of chemical hazards.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 1,4-Diazabicyclo[4.3.1]decan-2-one is critical. According to the Safety Data Sheet (SDS) provided by Matrix Scientific, this compound is classified as an irritant.[1] Key hazard statements include:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Furthermore, the SDS notes that the toxicological properties of this compound have not been fully investigated, a common scenario for novel research chemicals.[1] This lack of comprehensive data necessitates a cautious approach, treating the substance with a higher degree of care than its known hazards might suggest. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive for personal protection.[1]

Core Principles of Protection: A Multi-Layered Approach

Effective laboratory safety is not merely about wearing PPE; it is a holistic system that integrates engineering controls, administrative protocols, and personal protective measures. This "Hierarchy of Controls" is a fundamental concept in occupational safety and health.

HierarchyOfControls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Hierarchy of Controls for Laboratory Safety

For the handling of 1,4-Diazabicyclo[4.3.1]decan-2-one, where elimination or substitution is not an option, our focus shifts to the robust implementation of engineering and administrative controls, with PPE serving as the final, critical barrier of protection for the researcher.

Engineering Controls: The First Line of Defense

The primary engineering control for handling any potentially hazardous, volatile, or powdered chemical is the chemical fume hood.[2][3] The Occupational Safety and Health Administration (OSHA) mandates that fume hoods must be properly maintained and function correctly.[2]

Key Operational Parameters for Fume Hoods:

ParameterSpecificationRationale
Face Velocity Typically 80-120 feet per minute (fpm)Ensures that airborne contaminants are effectively captured and exhausted, preventing their escape into the laboratory environment.[4]
Sash Position As low as practically possibleA lower sash position increases the face velocity and provides a physical barrier against splashes and reactions.
Work Area At least 6 inches inside the hoodPrevents turbulence at the hood face from drawing contaminants out of the hood.[2]

All weighing, handling, and transfer of 1,4-Diazabicyclo[4.3.1]decan-2-one, whether in solid or solution form, must be conducted within a certified and properly functioning chemical fume hood.

Personal Protective Equipment (PPE): Your Essential Toolkit

The selection and correct use of PPE are non-negotiable when handling 1,4-Diazabicyclo[4.3.1]decan-2-one. An employer is required to assess the workplace for hazards and select the appropriate PPE to protect employees.[5]

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.[1]

  • Safety Glasses with Side Shields: Offer a minimum level of protection from splashes.

  • Chemical Splash Goggles: The preferred choice, as they provide a seal around the eyes, offering superior protection from splashes, vapors, and dust.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of a splash or energetic reaction.

Skin and Body Protection

To prevent skin contact and potential allergic reactions (H317), comprehensive skin and body protection is necessary.[1]

  • Laboratory Coat: A standard lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is required to protect clothing and skin from minor spills and contamination.

  • Chemical-Resistant Apron: Should be worn over the lab coat when handling larger quantities of the compound or when there is a heightened risk of splashes.

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting to protect the lower body and feet from spills.[1]

Hand Protection: The Critical Barrier

Choosing the correct gloves is paramount, as they are the primary point of contact with the chemical. The SDS for 1,4-Diazabicyclo[4.3.1]decan-2-one specifies the use of chemical-resistant gloves.[1] Since specific permeation data for this compound is not available, a conservative approach is warranted. Nitrile gloves are a common choice for general laboratory use, but for prolonged handling or in the absence of specific data, a more robust glove material should be considered.

Glove Selection and Use Protocol:

  • Inspect Gloves Before Use: Always check for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection, especially for tasks with a higher risk of exposure.

  • Doffing: Remove gloves carefully to avoid contaminating the skin.

  • Disposal: Dispose of used gloves in the appropriate chemical waste container.

  • Hand Hygiene: Always wash hands thoroughly after removing gloves.

Glove MaterialGeneral ResistanceConsiderations
Nitrile Good for incidental contact with a range of chemicals.Check manufacturer's compatibility charts for specific solvents used.
Neoprene Excellent resistance to acids, bases, and some organic solvents.Offers good dexterity.
Butyl Rubber High permeation resistance to many organic solvents.May be less dexterous than nitrile or neoprene.

For handling 1,4-Diazabicyclo[4.3.1]decan-2-one, nitrile gloves are suitable for incidental contact. For extended handling or when dissolving in solvents, consulting a glove compatibility chart is essential.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational plan ensures that all safety measures are consistently applied.

Step-by-Step Handling Procedure

HandlingProcedure Start Start DonPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Start->DonPPE FumeHood Work Within a Certified Chemical Fume Hood DonPPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction/Manipulation Dissolving->Reaction Cleanup Clean Work Area and Glassware Reaction->Cleanup DoffPPE Doff PPE Correctly Cleanup->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Safe Handling Workflow for 1,4-Diazabicyclo[4.3.1]decan-2-one

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility. The SDS for 1,4-Diazabicyclo[4.3.1]decan-2-one suggests dissolving the material in a combustible solvent and burning it in a regulated chemical incinerator.[1] This falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Waste Segregation and Disposal Protocol:

  • Solid Waste: All disposable materials contaminated with 1,4-Diazabicyclo[4.3.1]decan-2-one (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 1,4-Diazabicyclo[4.3.1]decan-2-one should be collected in a separate, labeled hazardous waste container. The container should be compatible with the solvent used.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal by trained environmental health and safety personnel.

Conclusion: Fostering a Culture of Safety

The safe handling of novel compounds like 1,4-Diazabicyclo[4.3.1]decan-2-one is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This involves a commitment to understanding the hazards, diligently using the prescribed protective measures, and continuously assessing the risks of your experimental procedures. By integrating the principles and practices outlined in this guide, researchers can confidently explore the scientific potential of this and other novel molecules while ensuring their own well-being and that of their colleagues.

References

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Fume Hoods. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2015). Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Guidelines for the Safe Use of Laboratory Fume Hoods. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

  • Laboratory Design. (2017, February 17). A Guide to Fume Hood Codes and Standards. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 2
1,4-Diazabicyclo[4.3.1]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.